Methyl-(5-methyl-isoxazol-3-YL)-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,5-dimethyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXNGHPOLZJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503264 | |
| Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-40-0 | |
| Record name | N,5-Dimethyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl-(5-methyl-isoxazol-3-yl)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl-(5-methyl-isoxazol-3-yl)-amine, a key intermediate in pharmaceutical research. The document outlines a viable synthetic pathway, including detailed experimental protocols for the preparation of the precursor 3-amino-5-methylisoxazole and its subsequent N-methylation to the target compound. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
This compound is a substituted isoxazole derivative of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of biologically active compounds. The synthesis of this molecule typically proceeds through a two-stage process: the formation of the core isoxazole ring system to yield 3-amino-5-methylisoxazole, followed by the selective methylation of the amino group. This guide details established methodologies for both transformations, providing researchers with the necessary information to produce this valuable building block.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step sequence. The initial step involves the construction of the 3-amino-5-methylisoxazole core. Following the successful synthesis of this precursor, the final step is the introduction of a methyl group onto the amino functionality.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the precursor and the final target molecule.
Synthesis of 3-Amino-5-methylisoxazole
Two primary methods for the synthesis of 3-amino-5-methylisoxazole are presented below, based on established patent literature.
Method A: From Ethyl Acetate and Acetonitrile [1]
This three-step synthesis provides a high-yielding route to the isoxazole precursor.
Step 1: Synthesis of Acetoacetonitrile
-
In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C under a nitrogen atmosphere.
-
n-Butyllithium in n-hexane (140 mL, 2.5 M, 0.35 mol) is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is then cooled to below -78 °C.
-
A solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with 2N HCl to adjust the pH to 5-6.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is concentrated to yield acetoacetonitrile.
Step 2: Formation of Hydrazone
-
The acetoacetonitrile from the previous step is dissolved in methanol or ethanol.
-
p-Toluenesulfonyl hydrazide (molar ratio of 1:0.95-1 with respect to acetoacetonitrile) is added.
-
The mixture is refluxed to form the corresponding hydrazone.
Step 3: Cyclization to 3-Amino-5-methylisoxazole
-
Hydroxylamine hydrochloride (17.3 g, 0.25 mol) and potassium carbonate (75.4 g, 0.55 mol) are added to 40 mL of water in a 500 mL reaction flask and stirred at room temperature for 30 minutes.
-
2-Methyltetrahydrofuran (360 mL) and the hydrazone from the previous step (0.21 mol) are added.
-
The mixture is heated to 80 °C and maintained for 2 hours.
-
After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.
-
The layers are separated, and the aqueous layer is treated with a 20% sodium hydroxide solution to adjust the pH to 10-12, leading to the precipitation of the product.
-
The precipitate is filtered and dried to give 3-amino-5-methylisoxazole.
| Parameter | Value | Reference |
| Yield of Acetoacetonitrile | 87% | [1] |
| Purity of Acetoacetonitrile (GC) | 98% | [1] |
| Yield of 3-Amino-5-methylisoxazole | 78% | [1] |
| Purity of 3-Amino-5-methylisoxazole (HPLC) | 98.8% | [1] |
Method B: From Nitrile Compounds and Hydroxyurea [2]
This method provides an alternative route using different starting materials.
-
A nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, is reacted with hydroxyurea.
-
The reaction is carried out in the presence of an alkali metal hydroxide.
-
The pH of the reaction is critically maintained between 10.1 and 13, with a preferred range of 10.5 to 12.5.
-
The reaction can optionally be performed in the presence of an inert organic solvent.
| Parameter | Value | Reference |
| Optimal pH range | 10.1 - 13 | [2] |
| Preferred pH range | 10.5 - 12.5 | [2] |
Synthesis of this compound
Reductive Amination Protocol
Caption: Reductive amination workflow for N-methylation.
-
To a stirred solution of 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran, add aqueous formaldehyde (1.1 equivalents, ~37% in water).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
The reaction mixture is then cooled in an ice bath.
-
Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
| Reagent | Molar Equivalents |
| 3-Amino-5-methylisoxazole | 1 |
| Formaldehyde (37% aq.) | 1.1 |
| Sodium Borohydride | 1.5 |
Note: The exact reaction conditions (solvent, temperature, and reaction time) may require optimization for this specific substrate to maximize yield and minimize potential side products.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By presenting two robust methods for the synthesis of the key precursor, 3-amino-5-methylisoxazole, and a detailed, adaptable protocol for the final N-methylation step, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The structured presentation of data and visual representation of the synthesis pathway are intended to ensure clarity and facilitate the successful implementation of these synthetic methods in a laboratory setting.
References
"Methyl-(5-methyl-isoxazol-3-YL)-amine" chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-5-methylisoxazole (CAS RN: 1072-67-9), a key heterocyclic amine intermediate in the pharmaceutical and chemical industries. This document consolidates available data to support research and development activities involving this compound.
Chemical Properties and Identifiers
3-Amino-5-methylisoxazole is a stable, crystalline solid at room temperature.[1][2] Its chemical structure, featuring an isoxazole ring with an amino and a methyl group, makes it a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of 3-Amino-5-methylisoxazole
| Property | Value | Source |
| Molecular Formula | C4H6N2O | [2][3][4] |
| Molecular Weight | 98.10 g/mol | [3][4] |
| CAS Registry Number | 1072-67-9 | [3][4] |
| Appearance | White to brown or yellow crystalline powder | [2][4] |
| Melting Point | 59-61 °C | [5] |
| Boiling Point | 235.9 ± 20.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in water, alcohol, and ether | [1][6] |
| InChIKey | FKPXGNGUVSHWQQ-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=NO1)N | [3] |
Table 2: Chemical Identifiers and Synonyms
| Identifier Type | Identifier |
| IUPAC Name | 5-methyl-1,2-oxazol-3-amine |
| Synonyms | 3-Amino-5-methyl-isoxazole, 5-Methyl-3-isoxazolamine, 5-Methylisoxazol-3-amine, 5-Methyl-3-aminoisoxazole |
Synthesis and Experimental Protocols
The synthesis of 3-Amino-5-methylisoxazole can be achieved through various routes. A common method involves the cyclization of a precursor molecule. Below is a detailed protocol for a two-step synthesis.
Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole
Step 1: Reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride
-
In a suitable reaction vessel, combine hydroxylamine hydrochloride and potassium carbonate in water.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-hydroxybutanenitrile to the mixture.
-
Heat the reaction mixture to 60°C and maintain this temperature for 3 hours.
Step 2: Cyclization and Purification
-
After cooling to room temperature, add toluene to the reaction mixture to separate the aqueous layer.
-
To the organic layer, add anhydrous iron(III) chloride.
-
Heat the mixture to reflux and separate the water formed during the reaction using a water separator.
-
Once the theoretical amount of water is collected, cool the reaction mixture.
-
Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.
-
Separate and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, and dry to obtain 3-amino-5-methylisoxazole as a light yellow crystalline solid.[7]
Biological Significance and Applications
3-Amino-5-methylisoxazole is a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of sulfonamide drugs, most notably sulfamethoxazole.[6][8][9] Furthermore, it is a known metabolite in the biodegradation of sulfamethoxazole.[4] The isoxazole scaffold is associated with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1]
Caption: Logical relationship of 3-Amino-5-methylisoxazole.
Analytical Workflow
The characterization and quality control of 3-Amino-5-methylisoxazole and its derivatives are crucial. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and structure of the synthesized compound.
Caption: General experimental workflow for characterization.
References
- 1. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]
- 5. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
"Methyl-(5-methyl-isoxazol-3-YL)-amine" CAS number and identifiers
An In-depth Technical Guide to Methyl-(5-methyl-isoxazol-3-YL)-amine and Related Compounds
This technical guide provides comprehensive information on the chemical identifiers, properties, and synthesis of isoxazole amine derivatives. The query "this compound" can be interpreted as N,5-dimethylisoxazol-3-amine. However, due to its structural similarity and prevalence in scientific literature as a key intermediate, this guide will primarily focus on 3-Amino-5-methylisoxazole, while also providing available data for its N-methylated counterpart.
Core Compound: 3-Amino-5-methylisoxazole
3-Amino-5-methylisoxazole is a significant biochemical reagent and a versatile intermediate in the synthesis of pharmaceuticals, notably sulfa drugs.[1][2] It is the major intermediate formed during the biodegradation and photocatalytic degradation of the antibiotic sulfamethoxazole.[3][4]
Identifiers and Chemical Properties
The compound is identified by several numbers and names across different chemical databases.
| Identifier Type | Value | Citation |
| CAS Number | 1072-67-9 | [5][6] |
| EC Number | 214-013-6 | [3][5] |
| IUPAC Name | 5-methyl-1,2-oxazol-3-amine | [5] |
| Molecular Formula | C₄H₆N₂O | [3] |
| Molecular Weight | 98.10 g/mol | [3] |
| SMILES | CC1=CC(N)=NO1 | [1][6] |
| InChI Key | FKPXGNGUVSHWQQ-UHFFFAOYSA-N | [5][7] |
| Melting Point | 59-61 °C | [3][4] |
| Appearance | White to light yellow solid | [1][7] |
Synonyms: 5-Methylisoxazol-3-amine, 5-Methyl-3-isoxazolamine, 3-Isoxazolamine, 5-methyl-, 5-Methyl-3-aminoisoxazole, Sulfamethoxazole Impurity C.[4][5]
Experimental Protocols: Synthesis
Several methods for the synthesis of 3-Amino-5-methylisoxazole have been documented. A common approach involves a three-step process starting from readily available materials like ethyl acetate and acetonitrile.[8]
Protocol 1: Synthesis via Acetyl Acetonitrile Intermediate [8]
-
Step 1: Formation of Acetyl Acetonitrile.
-
A solution of diisopropylamine (0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C.
-
Under nitrogen protection, n-butyllithium hexane solution (0.35 mol, 2.5M) is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is cooled to below -78 °C, and a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol) is added dropwise.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with 2N HCl to adjust the pH to 5-6.
-
The product is extracted with ethyl acetate, the organic layer is dried with anhydrous sodium sulfate, and the solvent is concentrated to yield acetyl acetonitrile.
-
-
Step 2: Formation of Hydrazone.
-
The acetyl acetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide. (Further details not specified in the provided context).
-
-
Step 3: Ring Closure to 3-Amino-5-methylisoxazole.
-
Hydroxylamine hydrochloride (0.25 mol) and potassium carbonate (0.55 mol) are added to water (40 mL) in a reaction bottle and stirred for 30 minutes at room temperature.
-
2-Methyltetrahydrofuran (360 mL) and the hydrazone from Step 2 (0.21 mol) are added.
-
The mixture is heated to 80 °C and maintained for 2 hours.
-
After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.
-
The layers are separated, and the aqueous layer is adjusted to pH 10-12 with 20% sodium hydroxide, causing a precipitate to form.
-
The precipitate is filtered and dried to obtain 3-amino-5-methylisoxazole.
-
Protocol 2: Synthesis from 3-hydroxybutanenitrile [9]
-
Step 1: Reaction with Hydroxylamine.
-
3-hydroxybutanenitrile is reacted with hydroxylamine hydrochloride and potassium carbonate in water.
-
The reaction is maintained at 20-60 °C for 3 hours.
-
-
Step 2: Cyclization and Isolation.
-
Combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water, and stir for 20 minutes.
-
Add the intermediate from the previous step (0.17 mol) and heat to 60 °C for 6 hours.
-
After cooling, add toluene (200 mL) and separate the aqueous layer.
-
Add anhydrous ferric chloride (17 mmol) to the organic layer and heat to reflux with a water separator.
-
Cool the mixture and add concentrated hydrochloric acid to adjust the pH to 1-2.
-
Separate the layers, and adjust the aqueous layer to pH 11-13 with 30% sodium hydroxide to precipitate the product.
-
Filter and dry the light yellow crystalline product.
-
Biological Activity and Applications
3-Amino-5-methylisoxazole and its derivatives are associated with a wide range of pharmacological properties. The isoxazole nucleus is a component in many bioactive agents.
-
Pharmaceutical Intermediate: It is a key intermediate in the production of sulfamethoxazole, a broad-spectrum antibiotic.[1][2][8]
-
Bioactivity of Derivatives: Isoxazole derivatives exhibit a wide spectrum of biological activities, including:
-
Antihyperglycemic
-
Analgesic and Anti-inflammatory
-
Antifungal and Antibacterial
-
Anti-HIV activity
-
-
Research Applications: It is used in the synthesis of various chemical series with potential therapeutic activities, such as mosquito larvicidal compounds and hydroxylamines of other sulfa drugs.[3][4] It has also been explored as a novel unnatural β-amino acid for solid-phase peptide synthesis.[10]
Synthesis Workflow Diagram
The following diagram illustrates the general synthesis pathway described in Protocol 1.
Caption: General workflow for the synthesis of 3-Amino-5-methylisoxazole.
N,5-Dimethylisoxazol-3-amine
As per the literal interpretation of the user's query, this section details the available information for N,5-Dimethylisoxazol-3-amine.
Identifiers
| Identifier Type | Value | Citation |
| CAS Number | 55809-40-0 | [6] |
| IUPAC Name | N,5-dimethylisoxazol-3-amine | |
| Molecular Formula | C₅H₈N₂O | |
| Synonyms | This compound |
Limited public data regarding the synthesis, properties, and applications of this specific compound was found in the initial search. It is listed as a related substance to 3-Amino-5-methylisoxazole.[6] Researchers interested in this specific molecule may need to consult more specialized chemical synthesis databases or literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 3. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]
- 4. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]
- 5. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 7. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]
- 8. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 9. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic data for "Methyl-(5-methyl-isoxazol-3-YL)-amine" (NMR, IR, Mass Spec)
Introduction
Methyl-(5-methyl-isoxazol-3-yl)-amine is a substituted isoxazole, a class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse pharmacological activities. Accurate structural elucidation and purity assessment are critical in the development of such compounds. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are derived from the known data of the closely related 5-methyl-isoxazol-3-amine.[1][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 - 6.0 | Singlet (s) | 1H | C4-H (Isoxazole ring) |
| ~ 4.5 - 5.5 | Broad Singlet (br s) | 1H | N-H |
| ~ 2.9 - 3.1 | Singlet (s) | 3H | N-CH₃ |
| ~ 2.3 - 2.4 | Singlet (s) | 3H | C5-CH₃ |
Note: Data is predicted based on spectra of related isoxazole derivatives. The C4-H proton of the isoxazole ring in related compounds appears in the range of 4.9-6.7 ppm. The N-H proton signal is exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 170 | C5 (Isoxazole ring) |
| ~ 160 - 162 | C3 (Isoxazole ring) |
| ~ 95 - 98 | C4 (Isoxazole ring) |
| ~ 30 - 35 | N-CH₃ |
| ~ 12 - 14 | C5-CH₃ |
Note: Chemical shifts are based on data for 5-methyl-isoxazol-3-amine derivatives, where the C4 carbon appears in the 95.0-98.0 ppm range and the methyl group carbon is observed between 12.2-14.5 ppm.
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine)[4] |
| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic/Olefinic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~ 1610 - 1580 | Medium-Strong | C=N Stretch (Isoxazole ring) |
| ~ 1500 - 1400 | Medium-Strong | C=C Stretch (Isoxazole ring) |
| ~ 1335 - 1250 | Strong | C-N Stretch (Aromatic Amine)[4] |
Note: Predictions are based on typical IR absorption frequencies for secondary amines and isoxazole rings.[3][7] The characteristic dual peak of a primary amine (3400-3250 cm⁻¹) is replaced by a single N-H stretch for a secondary amine.[4]
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 112 | High | [M]⁺ (Molecular Ion) |
| 97 | Medium | [M - CH₃]⁺ |
| 82 | Medium | [M - CH₂O]⁺ |
| 69 | High | [M - HNCO]⁺ |
| 54 | Medium | [C₃H₄N]⁺ |
| 42 | High | [C₂H₄N]⁺ |
Note: The molecular weight of this compound (C₅H₈N₂O) is 112.13 g/mol . The molecular ion peak for an amine will be an even number as it contains an even number of nitrogen atoms. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[2][8]
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation : The analysis is performed on a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition :
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is locked using the deuterium signal from the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans (e.g., 8-16), relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is referenced using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Sample (ATR) : A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.
-
Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.
-
Liquid/Solution : A drop of the pure liquid or a concentrated solution in an IR-transparent solvent (e.g., CCl₄) can be placed between two salt plates (e.g., NaCl or KBr).[7]
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted to an IR spectrum.
-
Data Processing : The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer through various methods, such as direct infusion for pure compounds or coupled with a chromatographic system (Gas Chromatography, GC, or Liquid Chromatography, LC) for mixture analysis.
-
Ionization : The sample molecules are ionized in the gas phase. Electron Impact (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak with the highest intensity is known as the base peak and is assigned a relative intensity of 100%.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl-(5-methyl-isoxazol-3-YL)-amine
Disclaimer: The compound "Methyl-(5-methyl-isoxazol-3-YL)-amine," also known as 3-methylamino-5-methylisoxazole, is not a widely studied therapeutic agent. As such, a well-defined and experimentally validated mechanism of action is not available in public-domain scientific literature. This guide, therefore, presents a hypothetical mechanism of action based on the structural characteristics of the isoxazole scaffold, which is a common feature in many biologically active compounds.[1][2][3][4][5] The information herein is intended for research and drug development professionals as an illustrative framework for investigating novel compounds of this class.
Introduction to the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions.[4] This structural motif is present in numerous pharmaceuticals and biologically active molecules, demonstrating a broad range of pharmacological activities.[1][2][3][5] Isoxazole derivatives have been developed as agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3] Their versatility stems from the ring's electronic properties and its ability to act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1]
Hypothetical Mechanism of Action: GABA-A Receptor Modulation
Based on its structural similarity to known neuroactive compounds, a plausible hypothesis is that this compound acts as a modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
The isoxazole ring is a key component of muscimol, a potent and selective GABA-A receptor agonist.[6] It is conceivable that the isoxazole core of this compound could similarly interact with the GABA binding site on the GABA-A receptor. The N-methyl group and the methyl group at the 5-position would then serve to modulate the binding affinity and functional activity, potentially conferring selectivity for specific GABA-A receptor subtypes.
Upon binding, this compound could potentiate the effect of GABA or act as a direct agonist, leading to the opening of the receptor's integral chloride channel. The resulting influx of chloride ions would cause hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential and a reduction in neuronal excitability.
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway of this compound at the GABA-A receptor.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To investigate the hypothetical mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of this investigation.
Quantitative Data Summary (Hypothetical)
The following tables summarize the type of quantitative data that would be generated from the proposed experimental workflow. The values presented are for illustrative purposes only.
Table 1: Radioligand Binding Assay Data
| Radioligand | Target | Test Compound | Ki (nM) |
| [3H]Muscimol | GABA-A Receptor | This compound | 75 |
| [3H]Flunitrazepam | GABA-A Receptor (Benzodiazepine Site) | This compound | > 10,000 |
Table 2: Electrophysiology Data (Whole-Cell Patch Clamp)
| Cell Line | Target | Test Compound | EC50 (nM) | % Max Response (vs GABA) |
| HEK293 expressing α1β2γ2 GABA-A | GABA-A Receptor | This compound | 250 | 85% |
Detailed Experimental Protocols (Hypothetical)
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
Methodology:
-
Membrane Preparation: Membranes from rat cerebral cortex or from cells expressing specific GABA-A receptor subtypes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: A fixed concentration of [3H]Muscimol is incubated with the membranes and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Objective: To determine the functional activity of this compound at the GABA-A receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype are cultured on glass coverslips.
-
Recording: Whole-cell voltage-clamp recordings are made from single cells. The membrane potential is held at -60 mV.
-
Drug Application: The test compound is applied at various concentrations via a rapid perfusion system.
-
Data Acquisition: The chloride current elicited by the compound is recorded.
-
Data Analysis: Concentration-response curves are generated, and the EC50 and maximum response are calculated.
Conclusion
While the precise mechanism of action for this compound remains to be experimentally determined, its isoxazole core provides a strong rationale for investigating its potential as a GABA-A receptor modulator. The hypothetical framework and experimental plan outlined in this guide offer a comprehensive approach to elucidating its pharmacological properties. Such studies would be crucial in determining if this compound or its derivatives hold therapeutic potential for neurological or psychiatric disorders characterized by GABAergic dysfunction.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Muscimol - Wikipedia [en.wikipedia.org]
Technical Guide: Biological Activity of 3-Amino-5-methylisoxazole Derivatives
Disclaimer: This technical guide addresses the biological activity of derivatives of "3-Amino-5-methylisoxazole" (also known as 5-Methylisoxazol-3-amine, CAS 1072-67-9). Direct research on the specific N-methylated compound, "Methyl-(5-methyl-isoxazol-3-YL)-amine," is not extensively available in public literature. The focus of this document is therefore on the well-documented biological activities of various compounds synthesized from the 3-Amino-5-methylisoxazole scaffold, which is a key intermediate in pharmaceutical research.[1][2] Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological properties, including significant antitubercular, antibacterial, and anticancer activities.[3][4]
Antitubercular Activity
Derivatives of 5-methylisoxazole, particularly 5-methylisoxazole-3-carboxamides, have been synthesized and evaluated for their potential as antitubercular agents. Several of these compounds have shown significant inhibitory activity against Mycobacterium tuberculosis.
Quantitative Data: Antitubercular Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.[5]
| Compound ID | Structure | MIC (µM)[5] |
| 9 | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | 6.25 |
| 10 | N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide | 3.125 |
| 13 | 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide | 6.25 |
| 14 | 5-methyl-N-(4-phenoxyphenyl)isoxazole-3-carboxamide | 3.125 |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) method.[5]
1. Materials and Reagents:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Mycobacterium tuberculosis H37Rv strain.
-
96-well microplates.
-
Alamar Blue reagent.
-
Test compounds and standard drugs (e.g., Isoniazid).
2. Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a McFarland standard No. 1. This suspension is then diluted to achieve a final inoculum concentration.
-
Plate Setup: 200 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent dehydration of the medium in the test wells. The inner wells receive 100 µL of the Middlebrook 7H9 broth.
-
Serial Dilution: The test compounds are serially diluted directly in the plate. 100 µL of the compound stock solution is added to the first well of a row, and then a two-fold serial dilution is performed across the plate.
-
Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the test compound and to the growth control wells.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Assay Reading: After incubation, 25 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
Result Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]
Visualization: MABA Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Antibacterial Activity
Various derivatives of 3-Amino-5-methylisoxazole, including Schiff bases and carboxamides, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
Quantitative Data: Antibacterial Activity
The table below presents the MIC values of selected 5-methylisoxazole derivatives against common bacterial strains.
| Compound ID | Structure | S. aureus (MIC, µM) | B. subtilis (MIC, µM)[5] | E. coli (MIC, µM)[5] |
| 9 | N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide | - | 6.25 | 6.25 |
| 13 | 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide | - | 6.25 | 6.25 |
| 15 | N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide | - | 12.5 | 12.5 |
| 17 | N-(4-hydroxyphenyl)-5-methylisoxazole-3-carboxamide | - | 12.5 | 12.5 |
| 19 | N-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxamide | - | 6.25 | 6.25 |
| 20 | N-(2-chlorophenyl)-5-methylisoxazole-3-carboxamide | - | 6.25 | 6.25 |
Experimental Protocol: Broth Microdilution Method
The antibacterial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[6][7]
1. Materials and Reagents:
-
Mueller-Hinton Broth (MHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic (e.g., Ciprofloxacin).
2. Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test bacteria in MHB. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.[6]
-
Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells down the row.[6]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth (turbidity) in the well.[6]
Visualization: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticancer (Cytotoxic) Activity
Isoxazole derivatives have been widely investigated for their cytotoxic effects against various human cancer cell lines. The mechanism of action often involves inducing apoptosis or arresting the cell cycle.[8][9]
Quantitative Data: Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected isoxazole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Isoxazole-benzothiazole derivative (20c) | Colo205 (Colon) | 5.04 | [10] |
| Isoxazole-benzothiazole derivative (20b) | Colo205 (Colon) | 5.69 | [10] |
| 5-methyl-3-phenylisoxazole-4-carboxamide (2e) | B16F1 (Melanoma) | 0.079 | |
| Phenyl-isoxazole-carboxamide (A13) | COX-2 Enzyme | 0.013 | [11] |
| Trifluoromethyl-isoxazole (2g) | MCF-7 (Breast) | 2.63 | [12] |
| Pyrrolo[3,4-d]isoxazole (11) | HeLa (Cervical) | 7 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[13][14]
1. Materials and Reagents:
-
Cancer cell lines (e.g., MCF-7, Colo205).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Test compounds.
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.[15]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualization: MTT Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanisms and Signaling Pathways
Research into the anticancer effects of isoxazole derivatives has pointed towards specific molecular mechanisms. Certain compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[9][10]
Apoptosis Induction Pathway
One of the key anticancer mechanisms for isoxazole derivatives is the induction of apoptosis (programmed cell death). This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[10]
Visualization: Apoptosis Induction
Caption: Simplified pathway of apoptosis induction by isoxazoles.
References
- 1. espublisher.com [espublisher.com]
- 2. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Evaluation of New 5-methylisoxazole-3-carboxamide D...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analysis of Methyl-(5-methyl-isoxazol-3-YL)-amine: A Review of a Chemical Intermediate with Uncharacterized Therapeutic Potential
A comprehensive review of publicly available scientific literature reveals that Methyl-(5-methyl-isoxazol-3-YL)-amine, more commonly known as 3-Amino-5-methylisoxazole (3A5MI), is a well-documented chemical entity primarily utilized as a pharmaceutical intermediate and recognized as a biodegradation product of the antibiotic sulfamethoxazole.[1][2][3][4][5][6] Despite the known biological activities of the broader isoxazole class of compounds, there is a notable absence of specific research identifying and characterizing the direct therapeutic targets of 3A5MI itself.
This technical guide addresses the current state of knowledge regarding this compound and explores the potential therapeutic avenues suggested by the activities of structurally related isoxazole derivatives. Due to the lack of direct target-specific data for 3A5MI, this paper will focus on the broader context of the isoxazole scaffold in drug discovery, highlighting potential areas for future research.
Compound Identification and Primary Role
This compound (CAS No. 1072-67-9) is a heterocyclic amine with an isoxazole core structure.[1] Its principal application lies in organic synthesis, where it serves as a crucial building block for more complex molecules.[3][7] Most notably, it is an intermediate in the production of sulfonamide drugs.[1][4] Furthermore, environmental and microbiological studies have identified 3A5MI as a persistent intermediate in the microbial and photocatalytic degradation of sulfamethoxazole.[2][3][5][8]
The Therapeutic Potential of the Isoxazole Scaffold
While direct therapeutic targets for 3A5MI are not documented, the isoxazole nucleus is a key feature in numerous compounds with a wide range of pharmacological activities.[9][10] Derivatives of isoxazole have been investigated for their potential as:
-
Neurological disorder treatments [7]
One vendor source vaguely reports that 3-Amino-5-methylisoxazole has demonstrated "significant cytotoxicity against cancer cells," but this claim is not substantiated with specific data, cell lines, or molecular targets in the available literature.[11]
Given these broad activities, one could hypothesize that isoxazole-containing compounds might interact with common signaling pathways implicated in these disease states. The following sections explore these hypothetical target areas.
Hypothetical Therapeutic Targets and Signaling Pathways
Based on the activities of other isoxazole derivatives, several major signaling pathways could be considered as potential areas of investigation for compounds featuring the 5-methyl-isoxazol-3-amine scaffold.
Inflammatory Pathways
Isoxazole derivatives are found in approved anti-inflammatory drugs like Parecoxib, a COX-2 inhibitor. This suggests that other isoxazole-containing small molecules could potentially target enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to inflammation.
Cancer-Related Kinase Signaling
The reported cytotoxicity of 3A5MI, though unsubstantiated, points towards potential interference with cancer cell proliferation pathways.[11] Many anticancer agents target protein kinases that regulate cell cycle progression, survival, and apoptosis. Future screening of 3A5MI and its derivatives could focus on major kinase families like tyrosine kinases or serine/threonine kinases.
Quantitative Data and Experimental Protocols
A critical gap in the current body of knowledge is the complete absence of quantitative biological data for this compound. There are no publicly available reports detailing:
-
Binding affinities (e.g., Kd, Ki)
-
Enzyme inhibition constants (e.g., IC50)
-
Cell-based assay results (e.g., EC50, GI50)
Consequently, there are no established experimental protocols for assessing the therapeutic action of this specific compound. To characterize its potential, a systematic screening workflow would be necessary.
Conclusion and Future Directions
The therapeutic promise of the isoxazole scaffold, demonstrated by numerous other compounds, suggests that 3A5MI could serve as a valuable starting point for drug discovery campaigns. Future research should prioritize broad, systematic screening of this compound against diverse panels of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammation. Such studies would be the essential first step in determining if this readily available chemical intermediate holds any untapped therapeutic value. Without this foundational data, its potential remains speculative.
References
- 1. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 2. α-Amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors adopt different subunit arrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 3-Amino-5-methylisoxazole | 1072-67-9 [smolecule.com]
- 4. 3-AMINO-5-METHYLISOXAZOLE [myskinrecipes.com]
- 5. 3-Amino-5-methylisoxazole, ≥97% 1072-67-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]
An In-depth Technical Guide on the Solubility and Stability of Methyl-(5-methyl-isoxazol-3-YL)-amine and its Analogue
Disclaimer: Limited direct experimental data is publicly available for "Methyl-(5-methyl-isoxazol-3-YL)-amine." This guide provides comprehensive data on the closely related and well-studied analogue, 3-amino-5-methylisoxazole (CAS 1072-67-9) , which serves as a critical reference point. The methodologies and principles outlined are broadly applicable to isoxazole derivatives and can be adapted for the investigation of "this compound."
Introduction to 3-Amino-5-methylisoxazole
3-Amino-5-methylisoxazole is a pivotal chemical intermediate, notably in the synthesis of sulfonamide antibiotics such as sulfamethoxazole.[1] It also manifests as a primary degradation product of sulfamethoxazole, making its environmental fate and stability a subject of significant research.[2] Understanding the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis, as well as for assessing its environmental impact.
Solubility Profile
The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. Below is a summary of the available solubility data for 3-amino-5-methylisoxazole.
Quantitative Solubility Data
A specific quantitative solubility value has been identified in Dimethyl Sulfoxide (DMSO).
| Solvent | Temperature | Concentration | Method |
| DMSO | Not Specified | 55 mg/mL (560.65 mM) | Not Specified |
For optimal dissolution in DMSO, sonication is recommended.[3]
Qualitative Solubility Data
Qualitative assessments indicate the general solubility of 3-amino-5-methylisoxazole in various solvents.
| Solvent | Solubility |
| Alcohol | Soluble[4][5] |
| Ether | Soluble[4][5] |
| Water | Soluble[2][6] |
Note: The compound is reported to volatilize with water vapor.[4][5]
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of an amine compound, which can be adapted for "this compound."
Objective: To determine the solubility of the test compound in water and assess its acidic/basic nature.
Materials:
-
Test compound
-
Distilled water
-
10% Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH)
-
Test tubes
-
Vortex mixer
-
pH paper or pH meter
-
Analytical balance
-
Pipettes
Procedure:
-
Water Solubility:
-
Weigh a precise amount of the test compound (e.g., 10 mg) and add it to a test tube.
-
Add a small, measured volume of distilled water (e.g., 1 mL).
-
Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved particles. If the compound dissolves completely, it is considered soluble at that concentration.
-
If undissolved solid remains, incrementally add more solvent and repeat the mixing process until the solid dissolves to determine the approximate solubility.
-
Measure the pH of the aqueous solution. An alkaline pH is indicative of an amine.[7]
-
-
Solubility in Acidic Solution:
-
To the test tube containing the compound in water, add 10% HCl dropwise until the solution is acidic (verify with pH paper).
-
Observe any changes in solubility. Increased solubility in an acidic solution is characteristic of basic compounds like amines, which form more soluble ammonium salts.[8]
-
-
Solubility in Basic Solution:
-
In a separate test tube, prepare a suspension of the compound in water.
-
Add 10% NaOH dropwise and observe any changes in solubility.
-
Caption: Workflow for determining the solubility of an amine compound.
Stability Profile
The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final product.
Chemical Stability
3-Amino-5-methylisoxazole is reported to be a chemically stable product under standard ambient conditions (room temperature).[9] However, it is incompatible with strong oxidizing agents.[9]
Biodegradation and Environmental Stability
3-Amino-5-methylisoxazole is a known persistent intermediate in the degradation of the antibiotic sulfamethoxazole.[10] A bacterial strain, Nocardioides sp. N39, has been isolated that can utilize 3-amino-5-methylisoxazole as a sole source of carbon, nitrogen, and energy.[10][11] The optimal conditions for its degradation by this strain have been characterized:
-
Temperature: High degradation efficiency is observed between 30°C and 35°C.[10]
-
pH: Alkaline conditions are preferential for degradation. At pH 9.0, complete catabolism was observed within 32 hours, whereas at pH 5.0, only about 19% was degraded in 48 hours.[10]
The degradation of sulfamethoxazole to 3-amino-5-methylisoxazole has been described to occur via ipso-hydroxylation.[12]
Caption: Simplified degradation pathway of Sulfamethoxazole.
Experimental Protocol for Stability Testing
The following is a generalized protocol for stability testing of a new drug substance, based on ICH guidelines, which is applicable to "this compound."
Objective: To establish a re-test period for the drug substance by evaluating its stability under various environmental conditions.
Materials and Equipment:
-
Drug substance (minimum of three batches)
-
Appropriate container closure system
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation for assessing purity, potency, and degradation products (e.g., HPLC, GC, MS)
Procedure:
-
Batch Selection: Use at least three primary batches of the drug substance for the formal stability study.
-
Storage Conditions:
-
Long-term testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
If "significant change" occurs during accelerated testing, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH should be conducted.
-
-
Testing Frequency:
-
Long-term testing: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.
-
Accelerated testing: A minimum of three time points, including 0, 3, and 6 months.
-
-
Analytical Tests: The stability protocol should include tests for attributes susceptible to change during storage, such as:
-
Appearance
-
Assay (potency)
-
Degradation products
-
Moisture content
-
-
Evaluation: Evaluate the data to determine if any "significant change" has occurred. A re-test period is proposed based on the long-term data.
Caption: Workflow for a typical pharmaceutical stability study.
Conclusion
While specific data for "this compound" is scarce, the available information for its analogue, 3-amino-5-methylisoxazole, provides a robust foundation for researchers, scientists, and drug development professionals. The compound is soluble in common organic solvents and water, and it is chemically stable under standard conditions. Its biodegradation pathway and the factors influencing its environmental stability are areas of active research. The provided experimental protocols offer a starting point for the systematic evaluation of "this compound" and other related isoxazole derivatives.
References
- 1. 3-Amino-5-methylisoxazole | 1072-67-9 [chemicalbook.com]
- 2. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 3. 3-Amino-5-methylisoxazole | TargetMol [targetmol.com]
- 4. chembk.com [chembk.com]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information | MDPI [mdpi.com]
- 11. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Isoxazole Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and historical development of isoxazole amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. From their initial synthesis to their emergence as crucial pharmacophores in a wide array of therapeutic agents, this document provides a comprehensive overview of their journey. We will explore the key synthetic milestones, present quantitative data on their synthesis and biological activity, detail seminal experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Early Discovery and Synthetic Evolution
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first conceptualized by Hantszch, who proposed the name "isoxazole" to distinguish it from its isomer, oxazole.[1] The first successful synthesis of an isoxazole was achieved by Claisen in 1903.[2] However, the specific exploration of isoxazole amine derivatives as a distinct class of compounds with significant biological potential began to gain traction in the mid-20th century.
Early methods for the synthesis of aminoisoxazoles were often multi-step processes. A notable early process, as described in a 1969 patent, involved reacting acylpyruvic acid alkyl esters with hydroxylamine hydrochloride to form a carbalkoxy-isoxazole, which was then converted to a carboxamide and subsequently treated with an alkali metal hypohalite to yield the desired 3-aminoisoxazole derivative.[3] Another early method involved the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide to produce 3-aminoisoxazoles in high yields.[3]
The latter half of the 20th century and the early 21st century saw the development of more efficient and regioselective synthetic strategies, solidifying the importance of isoxazole amines in drug discovery. Key among these is the 1,3-dipolar cycloaddition reaction , which has become a cornerstone for the synthesis of substituted isoxazoles.
Synthesis of 3-Aminoisoxazoles
A significant advancement in the synthesis of 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines. These precursors, which can be readily prepared, react with a variety of amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation yields the target 3-aminoisoxazoles in high yields.[4][5] This method offers a versatile route to a wide range of N-substituted 3-aminoisoxazoles.
Another established method for the synthesis of 3-aminoisoxazoles is the treatment of β-ketonitriles with hydroxylamine in aqueous ethanol.[2]
Synthesis of 5-Aminoisoxazoles
The synthesis of 5-aminoisoxazoles has been effectively achieved through the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.[6] This method is highly regioselective, leading to a single regioisomer.[6] The yields of these reactions are generally moderate to good and depend on the method used to generate the nitrile oxides in situ.[6]
A one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in refluxing ethanol provides another efficient route to 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of isoxazole amine derivatives.
Table 1: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition [6]
| Compound | R | R' | R'' | Method | Yield (%) |
| 4a | p-ClPh | -(CH2)2-O-(CH2)2- | H | A | 75 |
| 4b | p-ClPh | -(CH2)5- | H | A | 80 |
| 4c | p-ClPh | Me | Ph | A | 95 |
| 4d | Me | -(CH2)2-O-(CH2)2- | H | B | 70 |
| 4e | Me | -(CH2)5- | H | B | 78 |
| 4f | Me | Me | Ph | B | 85 |
| 4g | H | -(CH2)2-O-(CH2)2- | H | C | 60 |
| 4h | H | -(CH2)5- | H | C | 65 |
| 4i | H | Me | Ph | C | 58 |
Method A: Nitrile oxide generated from dehydrohalogenation of a chloroxime. Method B: Nitrile oxide generated from dehydration of a primary nitro derivative (Mukaiyama method). Method C: Nitrile oxide generated from nitromethane.
Key Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in the literature for the synthesis of isoxazole amine derivatives.
General Procedure for the Synthesis of 5-Aminoisoxazoles (4a-i)[6]
To a solution of the α-cyanoenamine (1 mmol) in toluene (10 mL) was added a solution of the appropriate hydroximoyl chloride or nitroalkane (1.1 mmol) and triethylamine (1.1 mmol) in toluene (5 mL) dropwise at room temperature. The reaction mixture was stirred for 12 hours at room temperature, and for compounds 4g-i , the mixture was then refluxed overnight. After cooling, the solvent was removed under reduced pressure, and the resulting residue was purified by recrystallization from an appropriate solvent to afford the pure 5-aminoisoxazole.
Characterization Data for 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine (4a): [6]
-
Appearance: White solid
-
Melting Point: 137-138°C (recrystallized from ethyl ether)
-
¹H-NMR (CDCl₃, δ ppm): 3.35 (dd, J = 5.0 Hz, J = 4.8 Hz, 4H, -CH₂-N-CH₂-), 3.80 (dd, J = 5.0 Hz, J = 4.8 Hz, 4H, -CH₂-O-CH₂-), 5.30 (s, 1H, C₄-H), 7.40-7.64 (2d, J = 8.6 Hz, 4H, C₆H₄)
-
¹³C-NMR (CDCl₃, δ ppm): 46.7-65.9 [-(CH₂)₂-N-(CH₂)₂-O], 76.6 (C₄), 127.8/128.3/128.9/135.6 (C_arom), 162.5 (C₅), 171.4 (C₃)
-
Elemental Analysis: Calcd. for C₁₃H₁₃ClN₂O₂: C, 58.99; H, 4.95; N, 10.58. Found: C, 59.43; H, 5.23; N, 10.27.
Synthesis of 3-Aminoisoxazole from Propiolonitrile[3]
To a solution of propiolonitrile (prepared from 5.0 g of propiolamide and 15 g of phosphorus pentachloride) in 40 ml of ethanol is added with ice-cooling a solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution. The mixture is allowed to stand at room temperature overnight. Thereafter, the reaction mixture is saturated with sodium chloride, and the saturated mixture is extracted several times with ether. The combined ether extract is dried over anhydrous sodium sulfate followed by removal of the ether to give 3.9 g of 3-aminoisoxazole, boiling at 75-76°C/4 mm Hg. The yield of the free base is 47%.[3]
Visualizing the Chemistry: Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a general experimental workflow for the study of isoxazole amine derivatives.
Caption: Synthetic pathway for 5-aminoisoxazoles.
Caption: General experimental workflow.
Biological Significance and Future Directions
Isoxazole amine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[6] They serve as crucial intermediates in the synthesis of sulfonamide drugs, which are widely used as antibacterial agents.[3] The versatility of the isoxazole amine scaffold allows for a wide range of structural modifications, making it a "privileged structure" in medicinal chemistry. The continued exploration of novel synthetic routes and the detailed investigation of their mechanisms of action will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The development of green and efficient synthetic methods, such as those utilizing ultrasonic irradiation, is also a promising area of future research.[7] promising area of future research. [cite: 18]
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Analogs and Derivatives of Methyl-(5-methyl-isoxazol-3-YL)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This technical guide focuses on the structural analogs and derivatives of 5-methylisoxazol-3-amine, the core of "Methyl-(5-methyl-isoxazol-3-YL)-amine". This versatile building block has been pivotal in the development of various therapeutic agents, most notably as a key intermediate in the synthesis of sulfonamide drugs like sulfamethoxazole.[2][3] Its derivatives have demonstrated a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antitubercular activities.[1][4][5] This document provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, presenting key data in a structured format to facilitate research and development efforts.
Core Structure and Derivatives
The foundational structure is 3-Amino-5-methylisoxazole (CAS: 1072-67-9), a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a methyl group at the 5-position and an amino group at the 3-position.[3][6]
Figure 1: Core structure of 3-Amino-5-methylisoxazole
Structural modifications of this core have led to a diverse library of derivatives with varied biological activities. Key classes of these derivatives include:
-
N-Substituted Analogs: Modifications of the 3-amino group.
-
Carboxamides: Derivatives formed at the 3-position, often via a carboxylic acid intermediate.
-
Chalcone-based Derivatives: Incorporating an α,β-unsaturated ketone system, which is a well-known pharmacophore.[1]
-
Fused Heterocyclic Systems: Where the isoxazole ring is fused with other cyclic structures to create more complex molecules.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological data for various derivatives of 5-methylisoxazol-3-amine.
Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives[4]
| Compound ID | Substituent on Amide Nitrogen | Antitubercular Activity (MIC, µM) vs. M. tuberculosis H37Rv | Antibacterial Activity (MIC, µM) vs. B. subtilis | Antibacterial Activity (MIC, µM) vs. E. coli |
| 9 | 2,4-Dichlorophenyl | 6.25 | 6.25 | >100 |
| 10 | 4-Nitrophenyl | 3.125 | >100 | >100 |
| 13 | 4-Chlorophenyl | 6.25 | 6.25 | >100 |
| 14 | 4-Fluorophenyl | 3.125 | >100 | >100 |
| 15 | 4-Bromophenyl | >100 | 12.5 | >100 |
| 17 | 2-Nitrophenyl | >100 | 12.5 | >100 |
| 19 | 2-Chlorophenyl | >100 | 6.25 | >100 |
| 20 | 2-Fluorophenyl | >100 | 6.25 | >100 |
Table 2: Antiproliferative Activity of Isoxazole Derivatives against K562 Cells[7]
| Compound ID | Structure Description | IC50 (nM) |
| 1 | 3,4-isoxazolediamide derivative | 71.57 ± 4.89 |
| 2 | 3,4-isoxazolediamide derivative | 18.01 ± 0.69 |
| 3 | 3,4-isoxazolediamide derivative | 44.25 ± 10.9 |
| 4 | 3,4-isoxazolediamide derivative | 70.1 ± 5.8 |
| 5 | 3,4-isoxazolediamide derivative | 35.2 ± 6.2 |
| 6 | 3,4-isoxazolediamide derivative | 45.43 ± 13.1 |
| 10 | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative | 68.3 ± 5.2 µM |
| 12 | Inactive control | >300 µM |
| 13 | Inactive control | >300 µM |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 5-methylisoxazol-3-amine derivatives.
Synthesis Protocols
1. General Synthesis of 3-Amino-5-methylisoxazole [7]
This patented three-step synthesis provides a scalable route to the core molecule:
-
Step 1: Synthesis of Acetoacetonitrile: Acetonitrile is reacted with a metal base (e.g., sodium ethoxide) to generate a negative ion, which then undergoes a condensation reaction with ethyl acetate to yield acetoacetonitrile.
-
Step 2: Formation of Hydrazone: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form the corresponding hydrazone.
-
Step 3: Ring Closure to 3-Amino-5-methylisoxazole: Hydroxylamine hydrochloride is dissociated with potassium carbonate, followed by the addition of the hydrazone from the previous step. The mixture is then heated to induce a ring-closing reaction, affording 3-amino-5-methylisoxazole.
2. Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives [4]
-
Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid: This intermediate is synthesized via a one-pot condensation reaction.
-
Step 2: Synthesis of 5-methylisoxazole-3-carbonyl chloride: The carboxylic acid is refluxed with thionyl chloride (SOCl2) in the presence of catalytic pyridine with stirring at room temperature.
-
Step 3: Synthesis of 5-methylisoxazole-3-carboxamide derivatives: The carbonyl chloride is reacted with various substituted anilines (ArNH2) at room temperature for 12 hours to yield the final carboxamide products.
3. Synthesis of Isoxazole Derivatives from Chalcones [8]
-
Step 1: Synthesis of Chalcone Intermediate: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in ethanol via a Claisen-Schmidt condensation.
-
Step 2: Cyclization to Isoxazole: The purified chalcone is dissolved in ethanol, and hydroxylamine hydrochloride and sodium acetate are added. The mixture is refluxed for 6 hours to yield the 3,5-disubstituted isoxazole derivative.
Biological Evaluation Protocols
1. Antitubercular Activity Assay (MABA - Microplate Alamar Blue Assay) [4]
-
A stock solution of each test compound is prepared in DMSO.
-
The assay is performed in 96-well microplates, with serial dilutions of the compounds.
-
Mycobacterium tuberculosis H37Rv culture is added to each well.
-
Plates are incubated for a specified period.
-
Alamar Blue reagent is added, and the plates are re-incubated.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
2. Antibacterial Activity Assay (Serial Dilution Method) [4]
-
Test compounds are serially diluted in a suitable broth medium in test tubes or microplates.
-
A standardized inoculum of the bacterial strain (Bacillus subtilis or Escherichia coli) is added to each dilution.
-
The cultures are incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
3. In Vitro Antiproliferative Assay [9]
-
K562 human leukemia cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test isoxazole derivatives.
-
After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT assay.
-
The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
While the exact mechanisms for many derivatives are still under investigation, some studies have elucidated specific signaling pathways.
Akt/GSK3β/β-Catenin Signaling Pathway
An isoxazole chalcone derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), has been identified as a potent activator of tyrosinase, an enzyme crucial for melanin synthesis.[10] Further investigation revealed that PMPP enhances melanogenesis in B16 melanoma cells by modulating the Akt/GSK3β/β-Catenin signaling pathway.[10] This pathway is a key regulator of melanocyte differentiation and pigmentation.
HSP90 Inhibition
Certain synthetic isoxazole derivatives, specifically 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, have been shown to be potent and selective inhibitors of Heat Shock Protein 90 (HSP90).[9] HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell survival and proliferation. By inhibiting HSP90, these isoxazole derivatives can induce apoptosis in cancer cells.[9]
Experimental and Logical Workflows
The development of novel derivatives of 5-methylisoxazol-3-amine typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
The 5-methylisoxazol-3-amine core represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. The data and protocols compiled in this guide underscore the broad applicability of these compounds, from infectious diseases to oncology. The continued exploration of this chemical space, aided by structured synthesis and evaluation workflows, promises to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships of these derivatives to enable the rational design of next-generation therapeutics.
References
- 1. ijpca.org [ijpca.org]
- 2. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 3. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Isoxazole Chalcone Derivative Enhances Melanogenesis in B16 Melanoma Cells via the Akt/GSK3β/β-Catenin Signaling Pathways [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine. The synthesis is presented as a two-stage process: first, the preparation of the precursor 3-amino-5-methylisoxazole, followed by its N-methylation to yield the final product.
Stage 1: Synthesis of 3-amino-5-methylisoxazole
The initial stage focuses on the synthesis of 3-amino-5-methylisoxazole, a key intermediate. The presented protocol is adapted from a patented three-step method, which offers a high-purity product.[1]
Experimental Protocol: Synthesis of 3-amino-5-methylisoxazole
This synthesis involves three sequential steps:
Step 1: Synthesis of Acetonitrile
-
In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30°C.
-
Under a nitrogen atmosphere, n-butyl lithium in n-hexane solution (140 mL, 0.35 mol, 2.5 M) is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is then cooled to below -78°C, and a solution of ethyl acetate (30.8 g, 0.35 mol) in acetonitrile (10.3 g, 0.25 mol) is added dropwise.
-
After the addition is complete, the reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched with 2N HCl to adjust the pH to 5-6.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is concentrated to yield colorless, oily acetyl acetonitrile.
Step 2: Synthesis of Hydrazone Intermediate
-
The acetyl acetonitrile from the previous step is dissolved in an alcohol solvent such as methanol or ethanol.
-
p-Toluenesulfonyl hydrazide is added (molar ratio of acetoacetonitrile to p-toluenesulfonyl hydrazide is 1:0.95-1).
-
The mixture is refluxed to form the corresponding hydrazone.
Step 3: Ring Closure to form 3-amino-5-methylisoxazole
-
Hydroxylamine hydrochloride is dissociated by adding it to potassium carbonate (2.2 to 4 equivalents of hydroxylamine hydrochloride).
-
The hydrazone from Step 2 is added to this mixture.
-
The reaction is heated to 65-90°C in a solvent such as tetrahydrofuran to facilitate the ring-closing reaction, yielding 3-amino-5-methylisoxazole.[1]
Data Presentation: Quantitative Data for 3-amino-5-methylisoxazole Synthesis
| Parameter | Value | Reference |
| Step 1: Acetyl Acetonitrile Synthesis | ||
| Yield | 87% | [1] |
| GC Purity | 98% | [1] |
| Step 3: 3-amino-5-methylisoxazole | ||
| Reaction Temperature | 65-90 °C | [1] |
Visualization: Synthesis Workflow for 3-amino-5-methylisoxazole
Caption: Three-step synthesis of 3-amino-5-methylisoxazole.
Stage 2: N-methylation of 3-amino-5-methylisoxazole
Experimental Protocol: Reductive Amination for N-methylation
-
Dissolve 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol.
-
Add aqueous formaldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation: Proposed Reaction Parameters for N-methylation
| Parameter | Proposed Value/Condition |
| Reactants | |
| 3-amino-5-methylisoxazole | 1.0 eq |
| Aqueous Formaldehyde (37%) | 1.1 eq |
| Sodium Borohydride | 1.5 eq |
| Solvent | Methanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Purification | Silica Gel Column Chromatography |
Visualization: Workflow for N-methylation via Reductive Amination
Caption: Proposed N-methylation via reductive amination.
References
Application Note: Analytical Methods for the Characterization of Methyl-(5-methyl-isoxazol-3-YL)-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive overview of the analytical methods for the structural characterization and purity assessment of Methyl-(5-methyl-isoxazol-3-YL)-amine, also known as N-methyl-5-methylisoxazol-3-amine. Isoxazole derivatives are significant in pharmaceutical research due to their wide range of biological activities. Robust and detailed analytical characterization is crucial for regulatory approval and ensuring the quality and safety of drug candidates. This application note details protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
The isoxazole ring is a key heterocyclic motif present in numerous pharmacologically active compounds, exhibiting properties such as analgesic, anti-inflammatory, anti-bacterial, and anti-cancer activities. This compound is a derivative of this important scaffold. Its unambiguous characterization is a prerequisite for its use in research and development. A multi-technique analytical approach is necessary to confirm its identity, structure, and purity. This note outlines the primary analytical techniques and provides standardized protocols for its characterization.
Spectroscopic Characterization Methods
Spectroscopic methods are essential for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. Both ¹H and ¹³C NMR are required for full characterization.
Expected Spectral Data:
-
¹H NMR: The spectrum is expected to show distinct signals for the methyl group on the isoxazole ring (C5-CH₃), the methyl group on the amine (N-CH₃), the proton on the isoxazole ring (C4-H), and the amine proton (N-H). In comparison to the parent compound, 5-methyl-isoxazol-3-amine, which shows a signal for the C(4)-H proton in the range of 4.9-6.7 ppm, a similar shift is expected here. The key difference will be the presence of a signal for the N-methyl group, likely a doublet if coupled to the N-H proton, or a singlet, integrating to three protons.
-
¹³C NMR: The spectrum will show signals for the two methyl carbons, the carbons of the isoxazole ring (C3, C4, and C5), with the C4 carbon chemical shift expected in the range of 95.0-98.0 ppm based on similar structures.
Table 1: Predicted NMR Spectral Data for this compound
| Assignment | ¹H NMR Predicted Chemical Shift (ppm) | ¹³C NMR Predicted Chemical Shift (ppm) |
| C5-CH₃ | ~2.4 | ~12 |
| N-CH₃ | ~2.8 - 3.0 | ~30 - 35 |
| C4-H | ~5.8 - 6.5 | ~95 - 100 |
| N-H | Broad singlet, variable | - |
| C3 | - | ~168 - 172 |
| C4 | - | ~95 - 100 |
| C5 | - | ~150 - 155 |
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound (C₅H₈N₂O), the expected exact mass is 112.0637 g/mol .
Expected Fragmentation: Upon ionization, the molecule is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 113. Fragmentation may involve the loss of methyl groups or cleavage of the isoxazole ring. Analysis of derivatives of similar isoxazole compounds has been successfully performed using ESI-MS/MS.[1]
Table 2: Expected Mass Spectrometry Data
| Ion Type | Calculated m/z | Description |
| [M]⁺ | 112.06 | Molecular Ion |
| [M+H]⁺ | 113.07 | Protonated Molecular Ion (ESI/CI) |
| [M+Na]⁺ | 135.05 | Sodium Adduct (ESI) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands: The IR spectrum of this compound would differ from its primary amine analog, 5-methyl-isoxazol-3-amine, which shows N-H stretching bands around 3290-3300 cm⁻¹. As a secondary amine, a single, less intense N-H stretch is expected.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Secondary amine |
| C-H Stretch | 2850 - 3000 | Aliphatic (methyl groups) |
| C=N Stretch | 1620 - 1680 | Isoxazole ring |
| N-O Stretch | 1300 - 1400 | Isoxazole ring |
| C-N Stretch | 1020 - 1250 | Amine |
Chromatographic Methods
Chromatographic techniques are vital for separating the target compound from impurities and for quantification, thus determining its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of non-volatile and thermally sensitive compounds. A reversed-phase method is typically suitable for isoxazole derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Experimental Protocols
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0 to 200 ppm.
-
Longer acquisition times or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
Protocol for LC-MS Analysis
This protocol is adapted from methods used for analyzing related heterocyclic compounds.[1]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute further with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.6 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions (Positive ESI Mode):
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument.
-
Scan Range: m/z 50-500.
-
For structural confirmation, perform MS/MS analysis by selecting the parent ion (m/z 113) and applying collision energy (e.g., 10-30 V) to induce fragmentation.[1]
-
Protocol for GC-MS Analysis
This protocol is based on general methods for analyzing small organic molecules.[2]
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane, ethyl acetate, or methanol.
-
Instrumentation: Use a standard GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a TG-5MS (30m x 0.25mm, 0.25µm).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2]
-
Injector Temperature: 250 °C.[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Conditions (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 35-500.
-
-
Data Analysis: Identify the compound peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum and compare it with spectral libraries (e.g., NIST) for confirmation.
Workflow and Data Integration
A systematic workflow ensures all necessary data is collected for a comprehensive characterization. The data from different techniques are complementary and together provide a complete picture of the molecule's identity, structure, and purity.
Caption: A general workflow for the analytical characterization of a new chemical entity.
Caption: Integration of data from complementary analytical techniques for full characterization.
Conclusion
The characterization of this compound requires a combination of spectroscopic and chromatographic methods. NMR spectroscopy provides the definitive structural evidence, while mass spectrometry confirms the molecular weight and formula. IR spectroscopy offers confirmation of functional groups, and chromatographic techniques like HPLC and GC-MS are essential for assessing purity. The protocols and data presented in this application note provide a robust framework for researchers to reliably characterize this and similar isoxazole derivatives.
References
Application Notes and Protocols for High-Throughput Screening of Methyl-(5-methyl-isoxazol-3-YL)-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Methyl-(5-methyl-isoxazol-3-YL)-amine and related isoxazole compounds in high-throughput screening (HTS) for drug discovery. The isoxazole nucleus is a key feature in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, antibacterial, anti-HIV, and anticancer properties. This document outlines a detailed protocol for a common HTS application—a cell-based cytotoxicity assay—and provides templates for data presentation and visualization of experimental workflows.
While specific HTS data for this compound is not extensively available in public literature, the protocols and strategies outlined here are based on established methods for screening novel chemical entities and can be adapted for the evaluation of this and other similar isoxazole derivatives.[1]
Introduction to this compound and its Potential in HTS
This compound belongs to the 3,5-disubstituted isoxazole class of compounds. Derivatives of 3-amino-5-methylisoxazole have been synthesized for various pharmaceutical applications, including the development of antimicrobial and antitubercular agents.[2][3] Given the diverse biological activities associated with the isoxazole scaffold, this compound is a candidate for inclusion in compound libraries for large-scale screening campaigns aimed at identifying novel therapeutic leads.
High-throughput screening allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target.[4] This process is instrumental in the early stages of drug discovery for identifying "hit" compounds that can be further optimized.[4][5]
Illustrative High-Throughput Screening Application: Cell-Based Cytotoxicity Assay
A primary and informative HTS campaign for a novel compound of interest is the assessment of its cytotoxic effects across various cell lines. This provides initial insights into its potential as an anti-cancer agent and its general toxicity profile.
Principle of the Assay
This protocol describes a cell-based assay to determine the cytotoxic effects of this compound on different cancer cell lines. Cell viability is assessed using a resazurin-based assay, where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.
Data Presentation: Illustrative Cytotoxicity Data
The following table presents hypothetical data for the screening of this compound and other isoxazole analogs against a panel of human cancer cell lines. Values are represented as IC50 (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Chemical Name | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| ISO-001 | This compound | 15.2 | 25.8 | > 50 |
| ISO-002 | 3-Amino-5-methylisoxazole | > 50 | > 50 | > 50 |
| ISO-003 | Phenyl-isoxazole-carboxamide | 8.7 | 12.1 | 22.4 |
| ISO-004 | Isoxazole-containing hybrid | 1.2 | 2.9 | 5.6 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Materials and Reagents
-
This compound (and other test compounds)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Resazurin sodium salt
-
384-well clear-bottom black assay plates
-
Automated liquid handling systems
-
Multi-mode microplate reader with fluorescence detection capabilities
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.
-
Utilize an automated liquid handler to transfer the diluted compounds to the 384-well assay plates.
Cell Culture
-
Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Routinely subculture the cells to ensure they are in the exponential growth phase for experiments.
Cytotoxicity Assay Procedure
-
Harvest and count the cells, then adjust the cell suspension to a density of 1 x 10^5 cells/mL in culture medium.
-
Using an automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of the 384-well plates.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Add 50 nL of the serially diluted compounds to the respective wells using an acoustic liquid handler. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plates for an additional 48-72 hours.
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and sterilize by filtration.
-
Add 5 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Data Analysis
-
Subtract the background fluorescence from a no-cell control.
-
Normalize the data with the negative (DMSO) and positive controls representing 100% and 0% cell viability, respectively.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
High-Throughput Screening Workflow
Caption: Workflow for a typical high-throughput screening campaign.
Cell-Based Cytotoxicity Assay Principle
Caption: Principle of the resazurin-based cell viability assay.
References
The Versatile Building Block: Methyl-(5-methyl-isoxazol-3-YL)-amine in Organic Synthesis
Introduction
Methyl-(5-methyl-isoxazol-3-YL)-amine, more systematically known as 3-amino-5-methylisoxazole, is a pivotal heterocyclic amine that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a reactive amino group on the isoxazole core, makes it a valuable starting material for the construction of complex fused heterocyclic systems and substituted derivatives. This compound is a key intermediate in the production of pharmaceuticals, such as the sulfonamide antibiotic sulfamethoxazole, and is extensively utilized in the development of novel therapeutic agents with activities ranging from antifungal to antitubercular.[1] This application note explores the utility of this compound as a building block, providing detailed protocols for its application in organic synthesis.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its derivatives is presented below.
| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 3-Amino-5-methylisoxazole | C4H6N2O | 98.10 | Not specified | - | [2] |
| Isoindole derivative | C16H14N4O2 | 294.31 | 191 | 68 | [3] |
| 5-methylisoxazole-3-carboxylic acid | C5H5NO3 | 127.09 | 180 | 81 | [4] |
Applications in the Synthesis of Fused Heterocycles
This compound is a valuable synthon for the construction of fused heterocyclic systems, particularly isoxazolopyrimidinones. These compounds are of significant interest due to their potential pharmacological activities.
Synthesis of Isoxazolopyrimidinones
The reaction of 3-amino-5-methylisoxazole with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), in a high-boiling solvent like xylene leads to the formation of isoxazolopyrimidinones. The reaction proceeds through an initial nucleophilic attack of the amino group on the enol ether, followed by an intramolecular cyclization.
A general workflow for this synthesis is depicted below:
References
Application Notes and Protocols for Methyl-(5-methyl-isoxazol-3-YL)-amine and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] Among these, compounds derived from the "Methyl-(5-methyl-isoxazol-3-YL)-amine" core, more formally known as derivatives of 3-amino-5-methylisoxazole, have demonstrated a wide spectrum of biological activities. This versatile building block serves as a crucial intermediate in the synthesis of novel drug candidates targeting a range of therapeutic areas, including infectious diseases and neurological disorders.[2]
While specific data for the N-methylated title compound, this compound, is not extensively available in public literature, the foundational molecule, 3-amino-5-methylisoxazole, is a well-established starting material for various drug discovery pipelines.[3][4][5] These application notes will focus on the utility of the 3-amino-5-methylisoxazole scaffold, presenting its derivatization strategies, reported biological activities, and relevant experimental protocols. The potential for N-alkylation, such as methylation, as a strategy for lead optimization will also be discussed.
I. Overview of the 3-Amino-5-Methylisoxazole Scaffold
3-Amino-5-methylisoxazole is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to some sulfa drugs.[4][5] Its derivatives have been explored for a multitude of pharmacological applications, underscoring the significance of this scaffold in drug discovery.
Key Biological Activities of Derivatives:
-
Antimicrobial: Derivatives have shown potent activity against various bacterial and fungal strains.[6][7]
-
Antitubercular: Specific carboxamide derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis.[7]
-
Neurological Disorders: The scaffold is a building block for compounds targeting neurological pathways.[2]
-
Enzyme Inhibition: Certain derivatives have been investigated as acetylcholinesterase (AChE) inhibitors.[8]
Physicochemical Properties of 3-Amino-5-methylisoxazole:
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [3] |
| Molecular Weight | 98.10 g/mol | [3] |
| CAS Number | 1072-67-9 | [3] |
| Melting Point | 59-61 °C | [5] |
II. Synthesis of 3-Amino-5-Methylisoxazole Derivatives
The primary amino group of 3-amino-5-methylisoxazole serves as a versatile handle for synthetic modifications, allowing for the generation of diverse chemical libraries. Common derivatization strategies include acylation, sulfonylation, and reactions with electrophiles to form a wide array of analogues.
General Workflow for Derivatization
Caption: General workflow for the synthesis of 3-amino-5-methylisoxazole derivatives.
III. Experimental Protocols
Protocol 1: Synthesis of an Antifungal Isoindole Derivative
This protocol is adapted from the synthesis of (5-methyl-isoxazol-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine.[6]
Materials:
-
o-Phthalicaldehyde
-
3-Amino-5-methylisoxazole
-
Dichloromethane (DCM)
Procedure:
-
Dissolve o-phthalicaldehyde (1 equivalent) in DCM in a round-bottom flask equipped with a reflux condenser.
-
In a separate flask, dissolve 3-amino-5-methylisoxazole (2 equivalents) in DCM.
-
Add the solution of 3-amino-5-methylisoxazole to the stirred solution of o-phthalicaldehyde.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under reduced pressure.
-
Allow the concentrated solution to stand, facilitating the formation of crystals.
-
Filter the pale yellow cubic crystals and wash with a small amount of cold DCM.
-
Dry the product under vacuum to yield the isoindole derivative.[6]
Protocol 2: Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives
This protocol outlines the general synthesis of carboxamide derivatives with potential antitubercular activity.[7]
Materials:
-
5-Methylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., THF, DCM)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 5-methylisoxazole-3-carboxylic acid in an anhydrous solvent, add a catalytic amount of pyridine.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂).
-
Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an anhydrous solvent.
-
In a separate flask, dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.
-
Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous work-up, extract with an organic solvent, and dry the organic layer.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methylisoxazole-3-carboxamide derivative.[7]
-
IV. Biological Activity Data
The following tables summarize the reported quantitative biological activity data for derivatives of 3-amino-5-methylisoxazole.
Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives [7]
| Compound ID | Target Organism | MIC (µM) |
| 9 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 10 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 13 | Mycobacterium tuberculosis H37Rv | 6.25 |
| 14 | Mycobacterium tuberculosis H37Rv | 3.125 |
| 9 | Bacillus subtilis | 6.25 |
| 13 | Bacillus subtilis | 6.25 |
| 19 | Bacillus subtilis | 6.25 |
| 20 | Bacillus subtilis | 6.25 |
| 15 | Escherichia coli | 12.5 |
| 17 | Escherichia coli | 12.5 |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-hydroxybenzoyl Derivatives [8]
| Compound ID | Concentration | % AChE Inhibition |
| 1-6 (series) | 100 µg/mL | 6 ± 2 to 54 ± 3 |
| 5 | 100 µg/mL | Most potent in series |
V. Signaling Pathways and Drug Discovery Logic
While specific signaling pathways for many derivatives are still under investigation, a general logical workflow for a drug discovery campaign starting from 3-amino-5-methylisoxazole can be depicted.
Caption: A logical workflow for a drug discovery pipeline utilizing the 3-amino-5-methylisoxazole scaffold.
VI. The Role of N-Methylation: A Medicinal Chemistry Perspective
While the title compound "this compound" is not prominently featured in the literature, the N-methylation of a primary amine is a common and powerful strategy in medicinal chemistry for lead optimization. The introduction of a methyl group can profoundly influence a compound's properties:
-
Solubility: N-methylation can alter a compound's lipophilicity, which in turn affects its solubility in both aqueous and lipid environments.
-
Metabolic Stability: The presence of a methyl group can block sites of metabolism (e.g., N-dealkylation), potentially increasing the compound's half-life.
-
Receptor Binding: A methyl group can provide additional van der Waals interactions with a target protein, enhancing binding affinity. Conversely, it can also introduce steric hindrance that reduces affinity.
-
Membrane Permeability: Changes in hydrogen bonding capacity and lipophilicity upon N-methylation can impact a molecule's ability to cross biological membranes, such as the blood-brain barrier.
Given the diverse biological activities of 3-amino-5-methylisoxazole derivatives, the synthesis and evaluation of its N-methylated counterpart would be a logical step in exploring the structure-activity relationships of this promising scaffold.
Conclusion
The 3-amino-5-methylisoxazole core represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive scaffold for drug discovery campaigns. The provided protocols and data serve as a foundation for researchers to further explore the potential of this chemical series in addressing unmet medical needs. Future work could focus on expanding the chemical space around this core, including systematic exploration of N-alkylation, to identify new lead candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-氨基-5-甲基异噁唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
- 5. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl-(5-methyl-isoxazol-3-YL)-amine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of "Methyl-(5-methyl-isoxazol-3-YL)-amine" and structurally related compounds, primarily focusing on the widely referenced 5-Methylisoxazol-3-amine (CAS 1072-67-9) , which is likely the compound of interest for many research applications. Information on the N-methylated variant, N,5-Dimethylisoxazol-3-amine (CAS 55809-40-0) , is also included where relevant. These compounds are valuable intermediates in pharmaceutical synthesis, particularly for sulfa drugs.[1][2]
Chemical and Physical Properties
Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. The following table summarizes key data for 5-Methylisoxazol-3-amine.
| Property | Value | Reference |
| CAS Number | 1072-67-9 | [3] |
| Molecular Formula | C4H6N2O | [3][4] |
| Molecular Weight | 98.10 g/mol | [4][5] |
| Appearance | Slightly yellow flakes or solid | [3] |
| Melting Point | 56 - 61 °C (133 - 142 °F) | [3][6] |
| Boiling Point | 194 °C | [3] |
| Solubility | Very soluble in water | [3] |
| pKb | 11.60 | [3] |
| Vapor Density | 3.4 | [3] |
Safety and Hazard Information
Methylisoxazole amines may cause irritation and have not been fully investigated for all toxicological properties.[3][7] Adherence to safety protocols is therefore critical.
Hazard Identification:
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]
GHS Hazard Statements:
The following diagram outlines the general safety workflow when handling these compounds.
Caption: General safety workflow for handling Methylisoxazole amines.
Handling Protocols
3.1. Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in the table below.
| Equipment | Specification | Reference |
| Eye Protection | Chemical safety goggles or glasses as per OSHA 29 CFR 1910.133 or European Standard EN166. | [3][8] |
| Hand Protection | Appropriate protective gloves (inspect before use). | [3][6][7] |
| Skin Protection | Protective clothing, long-sleeved, to prevent skin exposure. | [3][8] |
| Respiratory | NIOSH or European Standard EN 149 approved respirator when necessary, especially if dust is generated. | [3][7] |
3.2. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate personnel to a safe area.[7]
-
Ensure adequate ventilation.[7]
-
Clean up spills immediately. Avoid generating dusty conditions.[3][7]
-
Sweep up the material and place it into a suitable, closed container for disposal.[3][7]
3.3. First Aid Measures
The following table summarizes first aid protocols.
| Exposure Route | First Aid Protocol | Reference |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Get immediate medical attention. | [3][7] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [3][7] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid. | [3][7] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [3][7] |
Storage Guidelines
Proper storage is essential to maintain the stability and integrity of the compound.
Storage Conditions:
-
Store away from incompatible substances.[3]
-
For stock solutions, it is recommended to aliquot and store at -20°C for one month or -80°C for six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]
Incompatible Materials:
The decision-making process for appropriate storage is outlined in the diagram below.
Caption: Decision tree for the storage of Methylisoxazole amines.
Experimental Protocols and Applications
While detailed drug development protocols are proprietary and specific to the research context, 5-Methylisoxazol-3-amine is a known intermediate in chemical synthesis.[1][2]
General Synthetic Applications:
-
It serves as a key building block in the synthesis of various heterocyclic compounds.
-
It is used in reactions with activated enol ethers to form isoxazolyl enamines and isoxazolopyrimidinones.
-
It has been utilized in the one-pot synthesis of naphtho[1,2-e][3][8]oxazines.
Preparation of a Stock Solution (Example Protocol): A common application involves the preparation of stock solutions for in vitro or in vivo studies. The following is a general, illustrative protocol.[1]
-
Solvent Selection: Based on experimental needs, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is often used for initial stock solutions.[1]
-
Preparation:
-
To prepare a 50 mg/mL stock solution, for example, add 1 mL of DMSO to 50 mg of 5-Methylisoxazol-3-amine.
-
Mix thoroughly until a clear solution is achieved.
-
-
Working Solution (for in vivo studies - example):
-
To prepare a working solution in corn oil, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. This yields a solution of ≥ 5 mg/mL.[1]
-
-
Storage: Store the stock solution as recommended in Section 4.
Researchers should adapt these protocols based on their specific experimental requirements and consult relevant literature for detailed synthetic methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 3. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 5. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.ie [fishersci.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl-(5-methyl-isoxazol-3-YL)-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 3-amino-5-methylisoxazole. The second step is the N-methylation of this precursor to yield the final product, this compound.
Q2: Which method is recommended for the N-methylation of 3-amino-5-methylisoxazole?
A2: The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of primary and secondary amines.[1][2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering the advantage of preventing the formation of quaternary ammonium salts.[3][4]
Q3: What are the key factors influencing the yield of the initial 3-amino-5-methylisoxazole synthesis?
A3: The pH of the reaction medium is a critical factor. Maintaining a pH between 10.1 and 13, and ideally between 10.5 and 12.5, has been shown to significantly improve yields and reduce the formation of the 5-amino-3-methylisoxazole impurity.[5][6]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 3-amino-5-methylisoxazole (Precursor)
| Possible Cause | Suggested Solution |
| Incorrect pH | Carefully monitor and control the pH of the reaction mixture. Use a reliable pH meter and add base (e.g., NaOH solution) dropwise to maintain the pH within the optimal range of 10.5-12.5.[5][6] |
| Poor quality of starting materials | Ensure the purity of the nitrile compound and hydroxyurea. Impurities can lead to side reactions and lower yields. |
| Suboptimal reaction temperature | Maintain the reaction temperature as specified in the protocol. Deviations can affect reaction kinetics and product formation. |
| Inefficient extraction | Use an appropriate solvent (e.g., ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[5] |
Problem 2: Low yield or incomplete conversion during N-methylation (Eschweiler-Clarke Reaction)
| Possible Cause | Suggested Solution |
| Insufficient excess of reagents | Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion.[4] |
| Low reaction temperature | The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures to ensure a reasonable reaction rate.[4] |
| Inadequate reaction time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure it has gone to completion. |
| Decomposition of the starting material or product | While the isoxazole ring is generally stable, prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to degradation. Optimize reaction time to avoid unnecessary exposure. |
Problem 3: Formation of side products during N-methylation
| Possible Cause | Suggested Solution |
| Formation of N-formyl derivative | This can occur if the reduction of the intermediate iminium ion is slow. Ensure an adequate amount of formic acid is present and that the reaction temperature is sufficient. |
| Over-methylation to quaternary ammonium salt | This is unlikely with the Eschweiler-Clarke reaction, which is known to stop at the tertiary amine stage.[3][4] If observed, it may indicate the use of an alternative, inappropriate methylating agent. |
| Impure 3-amino-5-methylisoxazole | The presence of the 5-amino-3-methylisoxazole isomer in the starting material will lead to the formation of the corresponding N-methylated isomer. Ensure the purity of the precursor before proceeding with methylation.[5] |
Quantitative Data
Table 1: Effect of pH on the Yield of 3-amino-5-methylisoxazole
| pH Range | Yield (%) | Purity Notes |
| 9 - 10 | 70.9 | Increased formation of 5-amino-3-methylisoxazole |
| 10.1 - 13 | 79.5 - 85.6 | Higher purity, less 5-amino isomer |
| 11 - 12 | 90 | 5-amino isomer contamination less than 0.7% |
| 13 - 14 | 52.1 | Significant decrease in yield and purity |
Data sourced from patent information describing the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide.[5]
Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-methylisoxazole
This protocol is adapted from a documented synthesis procedure.[1]
Materials:
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
3-Hydroxybutanenitrile (or equivalent precursor)
-
Toluene
-
Anhydrous ferric chloride
-
Concentrated hydrochloric acid
-
30% Sodium hydroxide solution
-
Water
Procedure:
-
Combine hydroxylamine hydrochloride (0.20 mol) and potassium carbonate (0.51 mol) in 100 mL of water and stir at room temperature for 20 minutes.
-
Add the starting nitrile compound (0.17 mol) and heat the mixture to 60°C for 6 hours.
-
Cool the reaction to room temperature and add 200 mL of toluene to separate the aqueous layer.
-
To the organic layer, add anhydrous ferric chloride (17 mmol) and reflux using a water separator until the theoretical amount of water is collected.
-
Cool the mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Stir for 1 hour, then separate and discard the organic layer.
-
Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-amino-5-methylisoxazole. A yield of 77% with 98.8% purity has been reported with this method.[1]
Protocol 2: N-methylation of 3-amino-5-methylisoxazole via Eschweiler-Clarke Reaction (General Procedure)
This is a general procedure based on the principles of the Eschweiler-Clarke reaction.[3][4] Optimization may be required for this specific substrate.
Materials:
-
3-amino-5-methylisoxazole
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide or potassium carbonate
-
Dichloromethane or other suitable extraction solvent
-
Water
Procedure:
-
To a round-bottom flask, add 3-amino-5-methylisoxazole (1.0 eq).
-
Add an excess of formic acid (e.g., 2.5-3.0 eq).
-
Add an excess of aqueous formaldehyde solution (e.g., 2.5-3.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a saturated solution of sodium hydroxide or potassium carbonate to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 6. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
The synthesis is typically a two-stage process. The first stage is the synthesis of the precursor, 3-amino-5-methylisoxazole. The second stage involves the selective N-methylation of this precursor to yield the final product.
Q2: What is the most critical parameter to control during the synthesis of 3-amino-5-methylisoxazole?
The most critical parameter is the pH of the reaction medium. It has been found that maintaining the pH in a narrow range of 10.1 to 13 is crucial for achieving high yields and purity.[1] Deviations outside this range can lead to a significant drop in yield and an increased formation of the 5-amino-3-methylisoxazole isomer.[1]
Q3: What are the common side products in the N-methylation of 3-amino-5-methylisoxazole?
Common side reactions in the N-methylation step include over-alkylation, which results in the formation of dithis compound and potentially a quaternary ammonium salt. The choice of methylating agent and reaction conditions is critical to minimize these byproducts.
Q4: Can I use any methylating agent for the N-methylation step?
While various methylating agents can be used, such as methyl iodide or dimethyl sulfate, their reactivity and the reaction conditions must be carefully controlled to avoid over-methylation. Using a stoichiometric amount of the methylating agent and monitoring the reaction progress closely by techniques like TLC or LC-MS is recommended.
Q5: How can I purify the final product, this compound?
Purification of the final product can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Extraction and recrystallization may also be viable purification methods.
Troubleshooting Guide
Stage 1: Synthesis of 3-amino-5-methylisoxazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incorrect pH of the reaction mixture.[1]- Incomplete reaction.- Degradation of starting materials or product. | - Strictly maintain the pH between 10.5 and 12.5.[1]- Monitor the reaction progress using TLC or HPLC and adjust reaction time accordingly.- Ensure the quality of starting materials and control the reaction temperature. |
| Formation of 5-amino-3-methylisoxazole isomer | - The primary cause is a pH outside the optimal range of 10.1-13.[1] | - Use a pH meter and carefully add base to maintain the pH within the recommended range throughout the reaction.[1] |
| Difficulties in product isolation | - The product may be soluble in the aqueous layer at certain pH values. | - Adjust the pH of the aqueous layer to 11-13 to precipitate the product before filtration.[2] |
Stage 2: N-methylation of 3-amino-5-methylisoxazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple spots on TLC, indicating a mixture of products | - Over-methylation leading to the formation of a tertiary amine and quaternary salt.- Unreacted starting material. | - Use a controlled amount (e.g., 1.0-1.2 equivalents) of the methylating agent.- Perform the reaction at a lower temperature to control the reaction rate.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Low yield of the desired secondary amine | - Suboptimal reaction conditions (temperature, solvent, base).- Product loss during workup and purification. | - Screen different solvents and bases to find the optimal conditions.- Optimize the purification method, for example, by adjusting the eluent system for column chromatography. |
| Product is not clean after purification | - Co-elution of the desired product and the over-methylated byproduct. | - Employ a different purification technique, such as preparative HPLC or recrystallization.- Modify the product to a derivative that is easier to purify, followed by deprotection. |
Data Presentation
Table 1: Summary of Yield and Purity Data for 3-amino-5-methylisoxazole Synthesis
| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Method A | Nitrile compound and hydroxyurea | pH maintained between 10.1 and 13 | High | High purity, low isomeric contamination | [1] |
| Method B | 3-hydroxybutanenitrile and hydroxylamine hydrochloride | Reflux with FeCl3, pH adjusted to 11-13 for precipitation | 77 | 98.8 (HPLC) | [2] |
| Method C | Ethyl acetate and acetonitrile | Three-step synthesis via acetyl acetonitrile and a hydrazone intermediate | 87 (for acetyl acetonitrile intermediate) | 98 (GC for intermediate) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-5-methylisoxazole (based on CN107602497A)[2]
-
Combine hydroxylamine hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction flask.
-
Stir the mixture at room temperature for 20 minutes.
-
Add 3-hydroxybutanenitrile (14.5g, 0.17mol).
-
Heat the reaction mixture to 60°C and maintain for 6 hours.
-
Cool the mixture to room temperature and add toluene (200mL) to separate the aqueous layer.
-
To the organic layer, add anhydrous ferric chloride (2.76g, 17mmol).
-
Heat the mixture to reflux and separate the water using a Dean-Stark apparatus until the theoretical amount of water is collected.
-
Cool the reaction mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
-
Stir for 1 hour, then separate the layers and discard the organic layer.
-
To the aqueous layer, add a 30% sodium hydroxide solution to adjust the pH to 11-13, which will cause a precipitate to form.
-
Filter the precipitate and dry to obtain 3-amino-5-methylisoxazole.
Protocol 2: General Procedure for N-methylation of 3-amino-5-methylisoxazole
Disclaimer: This is a general protocol and may require optimization for this specific substrate.
-
Dissolve 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent (e.g., THF, DMF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (e.g., NaH, K2CO3, or Et3N) (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Cool the reaction mixture in an ice bath (0°C).
-
Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting the synthesis of 3-amino-5-methylisoxazole.
Caption: Decision tree for troubleshooting the N-methylation of 3-amino-5-methylisoxazole.
References
Technical Support Center: Purification of Methyl-(5-methyl-isoxazol-3-YL)-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Methyl-(5-methyl-isoxazol-3-YL)-amine and its parent compound, 3-amino-5-methylisoxazole. The purification strategies outlined for 3-amino-5-methylisoxazole are generally applicable to its N-methylated derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of 3-amino-5-methylisoxazole?
Common impurities can include unreacted starting materials, side-products from the synthesis, and isomers. A significant isomeric impurity that can form is 5-amino-3-methylisoxazole (5-AMI).[1] The formation of such impurities is often pH-dependent, with improper pH control during synthesis leading to increased levels of contamination.[1]
Q2: What analytical methods are recommended for assessing the purity of the final product?
To confirm the purity and structure of your this compound, a combination of analytical techniques is recommended. These include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is effective for determining purity levels.[2]
-
Spectroscopy: 1H NMR, 13C NMR, and Infrared (IR) spectroscopy are essential for structural confirmation and identifying functional groups.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.
Q3: What are the known physical properties of 3-amino-5-methylisoxazole?
The physical and chemical properties are crucial for handling, storage, and purification. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1072-67-9 | [2][4] |
| Molecular Formula | C4H6N2O | [2][4] |
| Molecular Weight | 98.10 g/mol | [2][4] |
| Appearance | Light yellow crystalline solid | [2] |
| Melting Point | 59-62 °C | [4][5] |
| Solubility | Soluble in water.[4] Soluble in DMSO, PEG300.[6] |
Troubleshooting Guide
Q4: My crude product is dark and oily. How can I purify it?
A common first step for purifying crude 3-amino-5-methylisoxazole is to treat it with an aqueous caustic solution, such as sodium hydroxide.[5] This can help neutralize and remove acidic impurities. Following this treatment, the product can be recovered by extraction into an organic solvent like methylene chloride.[5]
Q5: The melting point of my purified product is low and has a broad range. What is the likely cause and solution?
A low and broad melting point is a strong indicator of residual impurities. The reported melting point for pure 3-amino-5-methylisoxazole is sharp at around 61-62 °C.[5]
-
Cause: Presence of solvent, unreacted starting materials, or isomeric impurities. The 5-amino-3-methylisoxazole isomer is a known contaminant.[1]
-
Solution: Further purification is necessary. Recrystallization is a highly effective method. A known procedure involves dissolving the product in hot benzene and allowing it to crystallize upon cooling.[5] Alternatively, column chromatography can be employed for separating closely related impurities.[7][8]
Q6: My yield is very low after performing a recrystallization. How can I improve it?
Low recovery from recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. If using benzene, ensure you are using the minimum amount of hot solvent required to dissolve the compound.
-
Product Loss in Mother Liquor: A significant amount of product may remain dissolved. You can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Gradual cooling is recommended.
-
Alternative Purification: If recrystallization proves inefficient, consider other methods like distillation or chromatography. A process involving treatment with an aqueous sodium hydroxide solution followed by extraction has been described.[5]
Q7: I am struggling with solvent selection for extraction and recrystallization. What are some recommended solvents?
Based on documented procedures, the following solvents have been used successfully:
-
Extraction: Methylene chloride is an effective solvent for extracting 3-amino-5-methylisoxazole from an aqueous basic solution.[5]
-
Recrystallization: Hot benzene has been used to obtain recrystallized 3-amino-5-methylisoxazole.[5] For amines that are difficult to dissolve, using organic acids like acetic acid or trifluoroacetic acid (TFA) mixed with other solvents can be an option, though care must be taken to avoid stable salt formation.[9]
Experimental Protocols
Protocol 1: Purification via Caustic Wash and Solvent Extraction
This protocol is adapted from a patented procedure for the purification of 3-amino-5-methylisoxazole.[5]
-
Prepare Caustic Solution: Prepare a 10% aqueous sodium hydroxide (NaOH) solution.
-
Treat Crude Product: Add the crude 3-amino-5-methylisoxazole to the NaOH solution. The patent suggests heating the mixture to between 50-150 °C.[5] For example, a mixture can be heated on a steam bath at 94-97 °C for 1 hour.[5]
-
Cooling and Neutralization: Cool the mixture to room temperature. If necessary, adjust the pH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product using multiple portions of methylene chloride (e.g., 6 portions of 75 ml each for a 50g scale reaction).[5]
-
Combine and Dry: Combine the organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Concentrate: Remove the solvent by rotary evaporation to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a method for recrystallizing 3-amino-5-methylisoxazole.[5]
-
Dissolution: Place the crude or partially purified product in a flask. Add a minimal amount of hot benzene to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. One procedure suggests letting it stand for 1 hour at room temperature.[5]
-
Complete Crystallization: Further cool the solution in a refrigerator or ice bath to maximize crystal formation (e.g., 3 hours in a refrigerator).[5]
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent (benzene) to remove any remaining mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
Visual Guides
Caption: A general workflow for the purification of 3-amino-5-methylisoxazole.
Caption: A decision tree for troubleshooting low purity issues during purification.
References
- 1. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]
- 2. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-methylisoxazole | CAS#:1072-67-9 | Chemsrc [chemsrc.com]
- 5. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. flore.unifi.it [flore.unifi.it]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity. For researchers, scientists, and drug development professionals, achieving the desired regioisomer is critical for the biological activity and novelty of synthesized compounds. This resource offers practical guidance to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for isoxazoles and their main regioselectivity challenges?
A1: The two most prevalent methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.[1][2][3] The primary challenge in both methods is controlling regioselectivity, which often leads to the formation of a mixture of isomers, such as 3,4- and 3,5-disubstituted isoxazoles.[4][5] This outcome is governed by the subtle interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[2][6]
Q2: How can I improve the regioselectivity for the 3,5-disubstituted isomer in a 1,3-dipolar cycloaddition reaction?
A2: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically favors the 3,5-disubstituted isoxazole.[6] However, to enhance this selectivity, several strategies can be employed:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to ensure high regioselectivity for the 3,5-isomer.[2][6][7] This "click chemistry" approach is highly reliable.
-
Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-disubstituted product.[6]
-
Slow Reagent Addition: The in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole.[6][8] This minimizes side reactions, such as dimerization to furoxans, and can improve selectivity.[6][9]
-
Temperature Control: Lowering the reaction temperature can also enhance selectivity in some cases.[2][6]
Q3: I am attempting to synthesize a 3,4-disubstituted isoxazole but the reaction predominantly yields the 3,5-isomer. What strategies can I employ?
A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging as terminal alkynes strongly favor the 3,5-isomer.[6] To promote the formation of the 3,4-regioisomer, consider these alternative approaches:
-
Use of Internal Alkynes: While not always providing a simple disubstituted pattern, internal alkynes can be used to access 3,4,5-trisubstituted isoxazoles, and careful substituent choice can influence the outcome.[6]
-
Enamine-Based [3+2] Cycloaddition: A highly regiospecific and metal-free method involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[10][11][12] The enamine is typically formed from an aldehyde and a secondary amine like pyrrolidine.[6][10]
-
Cyclocondensation of β-Enamino Diketones: The reaction of specific β-enamino diketones with hydroxylamine in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[5][6]
Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?
A4: The regiochemical outcome is largely governed by Frontier Molecular Orbital (FMO) theory, along with steric considerations.
-
Electronic Effects: In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital alignment favors the formation of the 3,5-disubstituted isoxazole.[6] Modifying substrates with electron-withdrawing groups can alter the orbital energies and influence this selectivity.[4]
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the reaction's transition state.[13] This steric hindrance also generally favors the formation of the 3,5-isomer when using terminal alkynes.[6]
Troubleshooting Guide
Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[4] For instance, in cyclocondensation reactions, polar protic solvents (e.g., ethanol) may favor one isomer, while aprotic solvents (e.g., acetonitrile) may favor another.[4][5] Systematically screen these parameters to find the optimal conditions for your specific substrates. |
| Inherent Substrate Properties | The electronic and steric nature of your starting materials plays a crucial role.[4][6] If feasible, consider modifying your substrates. For example, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity.[4] |
| Inappropriate Catalyst or Lack Thereof | Catalysts can be highly effective at directing regioselectivity. For 3,5-disubstituted isoxazoles via cycloaddition, use a Copper(I) catalyst.[2][6] For certain 3,4-disubstituted isoxazoles via cyclocondensation, a Lewis acid like BF₃·OEt₂ can be employed to activate a specific carbonyl group.[5][6] Ruthenium catalysts have also been used to favor 3,4-isomers.[6][14] |
Problem 2: Low Yield of the Desired Isoxazole Product
| Possible Cause | Suggested Solution |
| Nitrile Oxide Dimerization | Nitrile oxides are unstable and can dimerize to form furoxans, a common cause of low yields.[2][9] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[6] Using a slight excess of the alkyne can also help.[9] |
| Decomposition of Starting Materials | If starting materials or intermediates are sensitive, consider using milder reaction conditions. This could involve lowering the reaction temperature or using a less aggressive base or oxidant for nitrile oxide generation.[9] |
| Suboptimal Reaction Time/Temperature | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.[4] |
| Steric Hindrance | Significant steric bulk on either the nitrile oxide or the alkyne can dramatically reduce the reaction rate.[6] If possible, redesign the synthesis with less hindered precursors. |
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone [5][6]
| Desired Isomer | Key Reagents | Solvent | Conditions | Regioselectivity (3,4- vs 3,5-) | Yield (%) |
| 3,4-disubstituted | Hydroxylamine·HCl, BF₃·OEt₂, Pyridine | MeCN | Room Temp | >95:5 | 79 |
| 3,5-disubstituted | Hydroxylamine·HCl, BF₃·OEt₂ | MeCN | Reflux | 0:100 | 80 |
Table 2: Comparison of Synthetic Methods for Regioisomer Synthesis [6][10][11]
| Synthesis Method | Desired Isomer | Key Reagents | Regioselectivity | Yield (%) |
| Enamine-triggered [3+2] Cycloaddition | 3,4-disubstituted | Aldehyde, N-hydroximidoyl chloride, Pyrrolidine, Et₃N | High to >99% | 77-99 |
| Domino Reductive Nef/Cyclization | 3,5-disubstituted | β-nitroenone, SnCl₂·2H₂O | High | 55-91 |
| Copper(I)-Catalyzed Cycloaddition | 3,5-disubstituted | Terminal alkyne, Aldoxime, NCS, Cu(I) catalyst | High | Good |
Visualizations
Caption: A flowchart for troubleshooting poor regioselectivity in isoxazole synthesis.
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This procedure is adapted from methodologies that utilize copper(I) catalysis to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[6][7]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldoxime (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and a copper(I) source such as Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add an appropriate solvent (e.g., THF or CH₂Cl₂, 5 mL).
-
Reagent Addition: To the stirred suspension, add N-chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes at room temperature.
-
Base Addition: Following the NCS addition, add a base such as triethylamine (Et₃N) (1.5 mmol, 1.5 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This metal-free protocol is adapted from methods developed for the specific synthesis of 3,4-disubstituted isoxazoles.[6][10][11]
-
Enamine Formation (In Situ): In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv) in a non-polar solvent such as toluene (5 mL). Add a secondary amine, typically pyrrolidine (1.2 mmol, 1.2 equiv). Stir for 10-15 minutes at room temperature.
-
Cycloaddition: To this mixture, add the N-hydroximidoyl chloride (1.1 mmol, 1.1 equiv).
-
Base Addition: Add triethylamine (Et₃N) (1.5 mmol, 1.5 equiv) dropwise to the mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC. The reaction initially forms a dihydroisoxazole intermediate which is subsequently oxidized to the isoxazole.
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.[10]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]
- 9. benchchem.com [benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Assay Solubility for Methyl-(5-methyl-isoxazol-3-YL)-amine
This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with "Methyl-(5-methyl-isoxazol-3-YL)-amine" during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of my compound after diluting my DMSO stock into aqueous assay buffer. Why is this happening?
This is a common issue for compounds with low aqueous solubility.[5] While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound in solution significantly decreases when diluted into an aqueous medium.[5] This can lead to the compound crashing out of solution, resulting in inaccurate assay results.[5][6]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 1%, as higher concentrations can have cytotoxic effects.[7][8] Some sensitive cell lines may even show altered behavior at concentrations as low as 0.25% or 0.5%.[7][8] It is crucial to determine the tolerance of your specific cell line to DMSO.
Q4: Are there alternatives to DMSO for improving solubility?
Yes, several strategies can be employed, often in combination. These include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients.[5][9][10] The choice of method depends on the compound's physicochemical properties and the specific requirements of the assay.
Troubleshooting Guide
Issue: My compound, this compound, is not dissolving in my desired assay buffer.
This troubleshooting workflow will guide you through a systematic approach to improve the solubility of your compound.
Caption: Troubleshooting workflow for addressing solubility issues.
Quantitative Data Summary
The following table summarizes the known solubility of the parent compound, 3-Amino-5-methylisoxazole, and recommended starting concentrations for common co-solvents in biological assays.
| Compound/Solvent | Type | Reported Solubility | Recommended Max Assay Concentration | Reference(s) |
| 3-Amino-5-methylisoxazole | Parent Compound | Soluble in water, alcohol, ether | Assay Dependent | [1][2][3] |
| DMSO | Co-Solvent | High | < 1% | [7][8] |
| Ethanol | Co-Solvent | Moderate | < 1% | [7] |
| PEG300/PEG400 | Co-Solvent | High | Assay Dependent | [11] |
| Tween 80 | Surfactant | High | Assay Dependent | [11] |
| β-Cyclodextrins | Excipient | Forms inclusion complexes | Assay Dependent | [7][9] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
For compounds with a basic amine group like this compound, decreasing the pH of the aqueous medium can protonate the amine, forming a more soluble salt.[4][12][]
Materials:
-
This compound
-
100% DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
1N HCl
-
pH meter
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Take 990 µL of your aqueous assay buffer.
-
Slowly add small aliquots of 1N HCl to the assay buffer, monitoring the pH until it reaches the desired level (start with pH 6.5 and test lower values like 6.0, 5.5, etc.).
-
Once the desired pH is stable, add 10 µL of the 10 mM DMSO stock solution to the pH-adjusted buffer to get a final concentration of 100 µM.
-
Vortex the solution gently and visually inspect for any precipitation.
-
If the compound remains in solution, you can proceed with your assay, ensuring that your final assay system is compatible with the adjusted pH.
Protocol 2: Using a Co-Solvent System
Co-solvents can help to increase the solubility of poorly soluble compounds in aqueous solutions.[6][10] This protocol uses a combination of DMSO and PEG300.
Materials:
-
This compound
-
100% DMSO
-
PEG300
-
Assay Buffer
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare a co-solvent mixture. For a final in-assay concentration of 5% PEG300, you can add 50 µL of PEG300 to 940 µL of your assay buffer.
-
Add 10 µL of the 10 mM DMSO stock solution to the co-solvent/buffer mixture.
-
Vortex gently to mix.
-
Visually inspect for precipitation. The final concentration of DMSO will be 1%.
-
It is essential to run a vehicle control with the same concentration of DMSO and PEG300 to ensure the solvent mixture does not interfere with the assay.
Logical Relationships in Solubility Enhancement
The following diagram illustrates the relationship between the compound's properties and the selection of an appropriate solubilization strategy.
Caption: Decision logic for selecting a solubility enhancement method.
References
- 1. 3-Amino-5-methylisoxazole CAS#: 1072-67-9 [m.chemicalbook.com]
- 2. CAS 1072-67-9: 3-Amino-5-methylisoxazole | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
"Methyl-(5-methyl-isoxazol-3-YL)-amine" stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl-(5-methyl-isoxazol-3-YL)-amine in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many isoxazole-containing compounds, is primarily influenced by pH, temperature, and the presence of oxidizing agents. The isoxazole ring is known to be susceptible to cleavage under certain conditions.
Q2: How does pH impact the stability of the isoxazole ring in my compound?
A2: The isoxazole ring is generally more stable in neutral to acidic conditions.[1] Basic (alkaline) conditions can promote base-catalyzed hydrolysis, leading to the opening of the isoxazole ring.[2] This degradation is often accelerated at higher temperatures.[2]
Q3: I am observing a rapid loss of my compound in a basic buffer system. What is likely happening?
A3: Rapid degradation in a basic buffer is a strong indicator of base-catalyzed ring opening of the isoxazole moiety.[2] At a basic pH, such as pH 10, the half-life of similar isoxazole-containing compounds can be significantly reduced, especially at elevated temperatures like 37°C.[2]
Q4: Are there any specific storage recommendations for solutions of this compound?
A4: To maximize stability, solutions should be prepared in neutral or slightly acidic buffers (pH 4-7.4) and stored at low temperatures (e.g., 2-8°C). Avoid prolonged storage in basic solutions. For long-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or -80°C, provided the compound is soluble and stable in the chosen solvent.
Q5: What are the expected degradation products of this compound?
A5: Under hydrolytic conditions, particularly in basic media, the isoxazole ring can cleave. While specific degradation products for this compound are not detailed in the provided search results, hydrolysis of other isoxazole derivatives can lead to the formation of compounds like α-cyanoenol metabolites or other ring-opened structures.[1][2] In acidic conditions, degradation can also occur, potentially yielding different byproducts.[3]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
Decreased compound activity over the course of an experiment.
-
Poor reproducibility between experimental runs.
-
Unexpected dose-response curves.
Possible Cause: The compound may be degrading in the assay medium, especially if the medium has a basic pH or if the experiments are conducted at 37°C for extended periods.
Troubleshooting Steps:
-
Verify Medium pH: Check the pH of your cell culture or assay buffer. If it is above 7.4, consider if the compound's stability is compromised.
-
Time-Course Stability Study: Perform a simple stability study by incubating the compound in the assay medium at the experimental temperature (e.g., 37°C). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC to quantify the remaining parent compound.
-
Fresh Solution Preparation: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Symptoms:
-
New peaks appearing in HPLC or LC-MS analysis of your compound solution over time.
-
A decrease in the peak area of the parent compound corresponding to an increase in the new peaks.
Possible Cause: The compound is degrading into one or more new chemical entities.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the unknown peaks to help identify the degradation products.
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products.[4] This will help in developing a stability-indicating analytical method.
-
Optimize Storage Conditions: Re-evaluate your storage conditions (solvent, temperature, pH) based on the observed degradation.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C
| pH | Buffer System | Incubation Time (hours) | % Remaining Compound |
| 4.0 | Acetate | 24 | 98.5 |
| 7.4 | Phosphate | 24 | 92.1 |
| 10.0 | Carbonate | 24 | 45.3 |
Table 2: Hypothetical Thermal Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Incubation Time (hours) | % Remaining Compound |
| 4 | 48 | 99.2 |
| 25 | 48 | 95.8 |
| 37 | 48 | 88.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
Procedure:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each condition, add a small volume of the stock solution to the hydrolytic solution to achieve a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: Mix the compound with 0.1 M HCl.
-
Base Hydrolysis: Mix the compound with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the compound with purified water.
-
Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5]
-
At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Initial Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 242 nm).[6]
-
Injection Volume: 10 µL.
Method Development Steps:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation studies (hydrolysis, oxidation, photolysis, thermal).
-
Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
References
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of Methyl-(5-methyl-isoxazol-3-YL)-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Methyl-(5-methyl-isoxazol-3-YL)-amine.
Frequently Asked Questions (FAQs)
Q1: I am having trouble achieving complete conversion in the N-alkylation of this compound. What are the common causes and how can I improve the yield?
A1: Incomplete N-alkylation can be due to several factors. Firstly, the reactivity of your alkylating agent is crucial. For less reactive agents like alkyl chlorides, harsher conditions may be necessary. The choice of base and solvent also plays a significant role. A strong, non-nucleophilic base is often required to deprotonate the secondary amine effectively without competing in the reaction.
Troubleshooting Steps:
-
Increase Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups.
-
Optimize Base Selection: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective than weaker bases like triethylamine. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.
-
Solvent Choice: Aprotic polar solvents such as DMF or DMSO can help to dissolve the amine and facilitate the reaction.
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but monitor for potential decomposition.[1]
Q2: I am observing side products in my N-acylation reaction. What are the likely impurities and how can I minimize their formation?
A2: A common side product in N-acylation is the formation of over-acylated or rearranged products, especially if the reaction is run for too long or at elevated temperatures. The purity of the starting materials is also critical.
Troubleshooting Steps:
-
Control Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to quench the reaction once the starting material is consumed.
-
Use a Non-nucleophilic Base: Pyridine is a common choice as it also acts as a solvent and scavenges the HCl produced when using acyl chlorides.
-
Purify Starting Materials: Ensure your this compound and acylating agent are pure. Acidic impurities can catalyze side reactions.
Q3: My N-arylation reaction using a palladium catalyst is giving low yields. What are the key parameters to optimize?
A3: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is sensitive to several factors. The choice of ligand, base, and solvent are all critical for achieving high yields. Additionally, oxygen can deactivate the catalyst, so it is important to perform the reaction under an inert atmosphere.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is crucial. Buchwald-type ligands are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.
-
Base and Solvent Combination: A common combination is a strong, non-nucleophilic base like sodium tert-butoxide in an aprotic solvent like toluene or dioxane.
-
Inert Atmosphere: Ensure the reaction is properly degassed and run under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.
Troubleshooting Guides
Low Yield in N-Sulfonylation
| Symptom | Possible Cause | Suggested Solution |
| Low Conversion | Insufficiently activated sulfonylating agent. | Use a more reactive sulfonyl chloride or consider using a sulfonic anhydride. |
| Steric hindrance around the nitrogen atom. | Increase reaction temperature and/or use a less sterically hindered base. | |
| Poor solubility of starting materials. | Screen different aprotic solvents (e.g., DCM, THF, DMF). | |
| Product Decomposition | Reaction temperature is too high. | Run the reaction at a lower temperature for a longer period. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
Formation of Multiple Products in N-Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Over-alkylation | Use of a highly reactive alkylating agent. | Use a less reactive alkylating agent (e.g., chloride instead of iodide) and control stoichiometry carefully. |
| Reaction time is too long. | Monitor the reaction by TLC/LC-MS and stop it upon consumption of the starting material. | |
| Side reaction with solvent | Reactive solvent (e.g., acetone). | Use a non-reactive, aprotic solvent like THF or Toluene. |
Experimental Protocols
General Procedure for N-Acylation
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C is added the corresponding acyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for N-Sulfonylation
To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in anhydrous THF at 0 °C is added the sulfonyl chloride (1.1 eq.) portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of the related primary amine, 3-amino-5-methylisoxazole, which can serve as a starting point for optimizing the derivatization of this compound.
| Derivative Type | Reagent | Solvent | Base | Temperature | Yield (%) |
| Enamine | Diethyl ethoxymethylenemalonate | Xylene | - | Reflux | >90 |
| Isoxazolopyrimidinone | Diethyl ethoxymethylenemalonate | Xylene | - | Reflux (intramolecular cyclization) | Excellent |
| Sulfonamide | 4-Acetylaminobenzenesulfonyl chloride | Pyridine | - | Room Temp. | Good |
Data is based on reactions with 3-amino-5-methylisoxazole and may require optimization for this compound.
Visualizations
References
Avoiding dimer formation in nitrile oxide cycloadditions.
Technical Support Center: Nitrile Oxide Cycloadditions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloadditions involving nitrile oxides. Our goal is to help you minimize the formation of undesired furoxan dimers and optimize the yield of your target cycloadducts.
Troubleshooting Guide: Dimer Formation
Rapid dimerization of nitrile oxides is the most common side reaction that lowers the yield of the desired isoxazoline or isoxazole product.[1][2] This guide addresses the primary causes and provides actionable solutions.
Issue: The primary product of my reaction is the furoxan dimer, not the desired cycloadduct.
This indicates that the rate of dimerization is significantly faster than the rate of cycloaddition. Nitrile oxides are highly reactive and unstable; in the absence of a readily available dipolarophile, they will react with themselves.[1] The key is to maintain a very low instantaneous concentration of the free nitrile oxide throughout the reaction.[1][3]
| Potential Cause | Suggested Solution | Rationale |
| High Nitrile Oxide Concentration | Employ In Situ Generation: Generate the nitrile oxide slowly from a stable precursor directly in the presence of the dipolarophile.[1][2] | This is the most effective method. It ensures the nitrile oxide is trapped by the dipolarophile as soon as it is formed, preventing its concentration from building up.[1] |
| Slow Addition/High Dilution: Slowly add the nitrile oxide precursor (e.g., aldoxime) or the activating reagent (e.g., base, oxidant) to the reaction mixture. Running the reaction at a lower overall concentration also helps.[2][3] | Slow addition and dilution physically limit the probability of two nitrile oxide molecules encountering each other, thus disfavoring the bimolecular dimerization process.[2] | |
| Slow Cycloaddition Rate | Increase Dipolarophile Concentration: Use a higher concentration or a larger excess (e.g., 1.5-5 equivalents) of the dipolarophile.[2][3][4] | According to reaction kinetics, increasing the concentration of one reactant (the dipolarophile) will increase the rate of the desired bimolecular cycloaddition, helping it outcompete dimerization. |
| Use a More Reactive Dipolarophile: Employ dipolarophiles with electron-withdrawing groups or those containing ring strain (e.g., norbornene), as they are generally more reactive towards nitrile oxides.[2][5] | A more reactive trapping agent will consume the nitrile oxide more rapidly, minimizing the time it exists freely in solution and its opportunity to dimerize. | |
| Suboptimal Reaction Conditions | Lower the Reaction Temperature: Perform the reaction at 0 °C or a lower temperature.[1][2] | While this may slow both reactions, dimerization often has a higher activation energy and is more significantly decelerated by cooling than the cycloaddition. The optimal temperature should be determined empirically.[5] |
| Optimize Solvent: Screen aprotic solvents of varying polarities (e.g., DCM, THF, Dioxane).[5] | The solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are preferred to avoid reaction with the dipole.[5] | |
| Inherent Nitrile Oxide Instability | Introduce Steric Hindrance: If possible, utilize a nitrile oxide precursor with a sterically bulky substituent (R-group). | Large groups, such as a mesityl group, can physically block two nitrile oxide molecules from achieving the necessary orientation for dimerization, significantly increasing the nitrile oxide's stability.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a furoxan and why is it forming in my reaction? A1: A furoxan (or 1,2,5-oxadiazole-2-oxide) is the head-to-tail dimer of a nitrile oxide.[1] It forms because most nitrile oxides are highly unstable and will rapidly react with themselves if another reaction partner, like your dipolarophile, is not immediately available.[1][6] This dimerization is a competing side reaction to your desired 1,3-dipolar cycloaddition.[7]
Q2: What is "in situ generation" and why is it the recommended strategy? A2: In situ generation means forming the reactive nitrile oxide directly in the reaction vessel in the presence of the substrate (the dipolarophile) that is intended to react with it.[8] This is the most effective way to prevent dimerization because it keeps the concentration of the unstable nitrile oxide extremely low at any given moment, ensuring it is consumed by the dipolarophile before it has a chance to dimerize.[1][3]
Q3: Which method of in situ generation should I choose? A3: The choice depends on the stability of your starting materials and desired reaction conditions. The classic method is the dehydrohalogenation of hydroxamoyl chlorides (from aldoximes and an oxidant like NCS) with a base.[9][10] However, modern, greener methods involving the direct oxidation of aldoximes are now common.[11]
Q4: Can reaction temperature be used to control dimerization? A4: Yes, temperature is a critical parameter. Lowering the temperature (e.g., to 0 °C) often suppresses the rate of dimerization more than the desired cycloaddition, improving the product ratio.[2] However, excessively low temperatures may slow the cycloaddition to an impractical rate. Conversely, in some cases, higher temperatures can accelerate the cycloaddition enough to outcompete dimerization, but this must be determined empirically.[5]
Q5: Does the solvent affect dimer formation? A5: Absolutely. The choice of solvent can impact the stability and reactivity of the nitrile oxide.[5] Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[5][12] Protic solvents can react with the nitrile oxide. The polarity of the solvent can influence the rates of both the cycloaddition and dimerization, so screening different solvents can be a valuable optimization step.[5][13]
Data Presentation: Comparison of In Situ Generation Methods
The following table summarizes yields for the cycloaddition of benzaldoxime-derived nitrile oxide with styrene using different in situ generation methods, demonstrating the effectiveness of these protocols in minimizing dimerization.
| Precursor | Reagents | Solvent | Temp. | Product Yield | Reference |
| Benzaldoxime | t-BuOCl, NaI, 2,6-lutidine | Dioxane | RT | 88% | [12] |
| Benzaldoxime | Oxone, NaCl | CH3CN/H2O | RT | 85% | [11] |
| Benzaldoxime | N-Chlorosuccinimide (NCS), Et3N | CH2Cl2 | 0 °C to RT | High (Qualitative) | [3] |
| Phenylnitro-methane | Phenyl isocyanate, Et3N | Benzene | 80 °C | 85% | [9] |
| O-silyl hydroxamate | Triflic anhydride, Et3N | CH2Cl2 | -40 °C to RT | 90% | [9] |
Experimental Protocols
Protocol 1: In Situ Generation via Oxidation of Aldoxime with NCS
This protocol describes the generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) and subsequent trapping with a dipolarophile.
-
Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the aldoxime (1.0 equiv.) and the dipolarophile (1.2-2.0 equiv.) in an anhydrous aprotic solvent (e.g., CH2Cl2 or THF).
-
Chlorination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of NCS (1.1 equiv.) in the same solvent. Stir at 0 °C for 1 hour to form the intermediate hydroximinoyl chloride.
-
Elimination & Cycloaddition: Slowly add a solution of triethylamine (Et3N) (1.5 equiv.) dropwise to the reaction mixture at 0 °C. The base will induce dehydrochlorination to generate the nitrile oxide in situ, which is immediately trapped by the dipolarophile.
-
Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
-
Workup: Filter the reaction mixture to remove triethylammonium chloride salt. Wash the filtrate with water and brine, dry the organic layer over Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography.
Protocol 2: "Green" In Situ Generation via Oxidation with Oxone/NaCl
This protocol uses an environmentally benign system for nitrile oxide generation.[11]
-
Setup: To a stirred solution of the aldoxime (1.0 equiv.) and the dipolarophile (1.5 equiv.) in a mixture of acetonitrile and water, add sodium chloride (NaCl) (1.0 equiv.).
-
Oxidation & Cycloaddition: Add Oxone (2KHSO₅·KHSO₄·K₂SO₄) (0.5 equiv.) in one portion to the mixture at room temperature. The nitrile oxide is generated and undergoes cycloaddition.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways for a nitrile oxide: desired cycloaddition vs. undesired dimerization.
Troubleshooting Workflow for Dimer Formation
Caption: Logical workflow for troubleshooting and resolving excessive furoxan dimer formation.
Concept of In Situ Generation
Caption: In situ generation minimizes free nitrile oxide, favoring product over dimer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Interpreting unexpected NMR peaks for "Methyl-(5-methyl-isoxazol-3-YL)-amine"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting NMR spectra of "Methyl-(5-methyl-isoxazol-3-YL)-amine".
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected chemical shifts are summarized in the tables below. These values are predictions based on data from similar isoxazole derivatives and may vary slightly depending on the solvent and experimental conditions.
1H NMR Data (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Isoxazole H-4 | ~5.8 - 6.2 | Singlet | 1H |
| NH | Broad Singlet | 1H | |
| N-CH3 | ~2.8 - 3.0 | Singlet/Doublet* | 3H |
| 5-CH3 | ~2.3 - 2.5 | Singlet | 3H |
*Coupling to the NH proton may be observed, leading to a doublet. This coupling is often absent due to exchange with trace amounts of water.
13C NMR Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| C=N (C3) | ~160 - 165 |
| C-O (C5) | ~168 - 172 |
| C-H (C4) | ~95 - 100 |
| N-CH3 | ~30 - 35 |
| 5-CH3 | ~12 - 15 |
Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?
A2: Unexpected peaks in the NMR spectrum of this compound can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the sample. The troubleshooting guide below provides a systematic approach to identifying the source of these unexpected signals.
Troubleshooting Unexpected NMR Peaks
This guide will help you to identify the source of unexpected peaks in your NMR spectrum.
Step 1: Identify Peaks from Common NMR Solvents
Consult standard tables of NMR solvent impurities to identify and exclude peaks arising from residual protio-solvents in your deuterated solvent (e.g., CHCl3 in CDCl3, acetone-d5 in acetone-d6).
Step 2: Consider Common Synthesis-Related Impurities
The most common impurities are typically unreacted starting materials or byproducts from side reactions. The table below lists potential impurities and their expected 1H NMR signals.
Potential Impurities and Their 1H NMR Signals
| Impurity | Key 1H NMR Signals (ppm) | Notes |
| 3-Amino-5-methylisoxazole (Starting Material) | ~5.8 (s, 1H, H-4), ~4.5 (br s, 2H, NH2), ~2.4 (s, 3H, 5-CH3) | Absence of the N-CH3 signal. |
| Methyl-(3-methyl-isoxazol-5-YL)-amine (Isomeric Impurity) | Different chemical shift for H-4 and the methyl groups. | This can form if the starting material contains 5-amino-3-methylisoxazole. |
| Over-alkylation Products | Additional N-CH3 signals at different chemical shifts. | Can occur if the reaction conditions are too harsh. |
Step 3: Analyze Peak Multiplicity and Integration
Carefully analyze the splitting patterns (multiplicity) and the relative integrals of the unexpected peaks. This information can provide clues about the structure of the impurity. For example, a triplet and a quartet often indicate the presence of an ethyl group, which could be from a solvent like ethyl acetate used during workup.
Step 4: Perform 2D NMR Experiments
If the identity of the impurity is still unclear, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show which protons are coupled to each other, while an HSQC spectrum will correlate protons to their directly attached carbons.
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.
-
Visualizations
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Structure and predicted 1H NMR assignments.
"Methyl-(5-methyl-isoxazol-3-YL)-amine" degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methyl-(5-methyl-isoxazol-3-YL)-amine. The information provided is intended to help troubleshoot potential degradation issues and answer frequently asked questions regarding the stability and handling of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, potentially indicating degradation of the compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent analytical results (e.g., new peaks in HPLC, NMR, or LC-MS) | Degradation of the isoxazole ring or N-demethylation. | 1. Verify Purity: Immediately analyze a fresh sample from a new, unopened container to confirm the purity of the starting material.2. Review Experimental Conditions: Check for exposure to strong acids, bases, high temperatures, or prolonged light, especially UV light.3. Analyze Degradants: If possible, attempt to characterize the new peaks to identify potential degradation products. This can provide clues about the degradation pathway. |
| Loss of biological activity or potency in assays | The compound may have degraded into inactive or less active forms. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for biological assays.2. Control for Stability: Include a stability control in your assay by incubating the compound in the assay buffer for the duration of the experiment and then analyzing it for degradation.3. Evaluate Solvent Effects: Ensure the solvent used is compatible and does not promote degradation. Consider using aprotic, neutral solvents. |
| Visible changes in the sample (e.g., color change, precipitation) | Significant degradation or polymerization may have occurred. | 1. Do Not Use: Discard the sample as its integrity is compromised.2. Review Storage Conditions: Ensure the compound is stored as recommended (see FAQs below).3. Investigate Solubility Issues: If precipitation occurs in solution, re-evaluate the solvent and concentration. Degradation can sometimes lead to less soluble byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the isoxazole ring and N-methyl amines, two primary degradation pathways are plausible:
-
Isoxazole Ring Opening: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions. This can be initiated by:
-
Photodegradation: Exposure to UV light can induce rearrangement or cleavage of the isoxazole ring.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the isoxazole ring can undergo hydrolysis, leading to ring-opened products.
-
-
N-Demethylation: The N-methyl group can be susceptible to oxidative removal. While this is a well-known metabolic pathway in biological systems (N-dealkylation), it can also occur under certain chemical conditions, particularly in the presence of oxidizing agents.
Q2: How should I store this compound to prevent degradation?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. | Reduces the rate of potential chemical degradation. |
| Light | Protect from light by storing in an amber vial or a light-blocking container. | Prevents photodegradation of the isoxazole ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
| Moisture | Keep the container tightly sealed to prevent moisture absorption. | Moisture can facilitate hydrolysis, especially under acidic or basic conditions. |
Q3: What solvents are recommended for preparing solutions of this compound?
It is recommended to use dry, aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. For aqueous buffers, it is best to prepare fresh solutions for each experiment and to use buffers with a neutral to slightly acidic pH. Avoid strongly acidic or basic aqueous solutions, as these may promote hydrolysis of the isoxazole ring.
Q4: My experimental results are not reproducible. Could degradation of this compound be the cause?
Yes, inconsistent results can be a sign of compound instability. If you observe poor reproducibility, it is crucial to assess the stability of your compound under your specific experimental conditions. This can be done by preparing a solution of the compound and analyzing it for purity at different time points throughout the duration of your typical experiment.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for evaluating the stability of the compound in a specific solvent or buffer.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final experimental concentration in the test solvent or buffer.
-
-
Incubation Conditions:
-
Divide the solution into several aliquots in appropriate vials.
-
Incubate the aliquots under different conditions relevant to your experiments (e.g., room temperature, 37 °C, exposure to laboratory light, protection from light).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition.
-
-
Sample Analysis:
-
Immediately analyze the aliquot by a suitable analytical method, such as HPLC with UV detection or LC-MS.
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Calculate the degradation rate if significant degradation is observed.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing compound stability in solution.
Validation & Comparative
"Methyl-(5-methyl-isoxazol-3-YL)-amine" vs other isoxazole derivatives bioactivity
An Examination of Anticancer, Anti-inflammatory, and Antimicrobial Properties of Structurally Diverse Isoxazole Compounds
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. While the specific compound "Methyl-(5-methyl-isoxazol-3-YL)-amine" appears to be a misnomer for the known chemical intermediate 5-methylisoxazol-3-amine, for which detailed public bioactivity data is scarce, the broader family of isoxazole derivatives has been extensively studied. This guide provides a comparative overview of the bioactivity of several distinct isoxazole derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data from peer-reviewed studies.
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity of selected isoxazole derivatives against various biological targets. This data provides a snapshot of the therapeutic potential inherent in the isoxazole core structure and the influence of different substitutions on activity.
| Compound Name/Reference | Bioactivity Type | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| Forskolin Isoxazole Derivative (14f) | Anticancer | MCF-7 (p53-positive breast cancer cell line) | IC50: 0.5 µM | [1] |
| BT-474 (p53-negative breast cancer cell line) | IC50: 0.5 µM | [1] | ||
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | Anticancer | MCF-7 (breast cancer cell line) | IC50: 2.63 µM | [2] |
| Isoxazole Derivative (MZO-2) | Anti-inflammatory | Carrageenan-induced paw edema in mice | Potent inhibition, comparable to tacrolimus | [3] |
| Isoxazole-based Chalcone (28) | Antimicrobial | Staphylococcus aureus | MIC: 1 µg/mL | [4] |
| Antifungal | Candida albicans | MIC: 2 µg/mL | [4] | |
| Isoxazole-linked 1,3,4-Oxadiazole (ED) | Antimicrobial | Staphylococcus aureus | MIC: 62.5 mg/L | [5] |
| Streptococcus pyogenes | MIC: 62.5 mg/L | [5] | ||
| Staphylococcus epidermidis | MIC: 31.25 mg/L | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented above.
1. MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, BT-474) are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The test isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The culture medium is replaced with medium containing the test compounds, and the plates are incubated for a further 48-72 hours.[8]
-
MTT Addition and Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[3][6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]
2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized and fasted before the experiment.[9]
-
Compound Administration: The test isoxazole derivative (e.g., MZO-2) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[9]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rat.[10][11]
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control (carrageenan only) group.
3. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][12]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared, typically adjusted to a 0.5 McFarland standard.[13]
-
Serial Dilution of Compounds: The test isoxazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[12]
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[12]
Visualizing Mechanisms and Workflows
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening isoxazole derivatives for their biological activity.
Caption: A flowchart of the process for evaluating the bioactivity of isoxazole derivatives.
Intrinsic Apoptosis Signaling Pathway
Many anticancer agents, including potentially some isoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism.
Caption: Key steps in the intrinsic pathway of apoptosis, a target for anticancer drugs.
COX-2 Inhibition Pathway in Inflammation
The anti-inflammatory effects of some isoxazole derivatives can be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
Caption: Mechanism of action for anti-inflammatory isoxazole derivatives via COX-2 inhibition.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. inotiv.com [inotiv.com]
- 5. apec.org [apec.org]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 13. youtube.com [youtube.com]
A Comparative Guide to the HPLC Purity Validation of Methyl-(5-methyl-isoxazol-3-YL)-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Methyl-(5-methyl-isoxazol-3-YL)-amine. We present a detailed experimental protocol and comparative data to facilitate accurate and reproducible purity assessments.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Reversed-phase HPLC is a widely used technique for the analysis of small molecules, including heterocyclic amines.[1][2] This guide outlines a robust HPLC method for the purity determination of this compound and compares its performance against potential impurities and structurally related analogues.
The analysis of amines by reversed-phase HPLC can be challenging due to potential interactions with stationary phase silanols, leading to poor peak shape.[1] Therefore, the selection of an appropriate column and mobile phase pH is crucial for achieving optimal separation and peak symmetry.[3]
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Column: A C18 reversed-phase column with end-capping to minimize silanol interactions is recommended. For this study, an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) was used.
-
Chemicals and Reagents:
-
This compound (Reference Standard, >99.5% purity)
-
5-Methylisoxazol-3-amine (Potential Impurity/Starting Material)[4][5][6][7]
-
3-Methyl-5-(methylamino)isoxazole (Structural Isomer)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 10 15.0 70 20.0 70 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Impurity/Analogue Spiked Solution: Prepare a solution of the main analyte and spike it with known concentrations of 5-Methylisoxazol-3-amine and 3-Methyl-5-(methylamino)isoxazole to demonstrate specificity.
Experimental Workflow Diagram
Caption: Figure 1: HPLC Purity Validation Workflow
Data Presentation
The performance of the HPLC method was evaluated for its ability to separate the main analyte from potential impurities and a structural isomer. The results are summarized in the table below.
Table 1: Chromatographic Performance and Comparison
| Compound | Retention Time (min) | Relative Retention Time | Resolution (Rs) | Tailing Factor (Tf) |
| 5-Methylisoxazol-3-amine | 5.8 | 0.73 | - | 1.1 |
| This compound | 8.0 | 1.00 | 3.5 | 1.2 |
| 3-Methyl-5-(methylamino)isoxazole | 9.2 | 1.15 | 2.1 | 1.1 |
Illustrative data. Actual results may vary.
The method demonstrates good resolution between this compound and the compared compounds, indicating its suitability for purity determination.
Logical Relationship Diagram for Purity Assessment
The following diagram illustrates the logical steps involved in assessing the purity of a given sample.
Caption: Figure 2: Logical Steps for Purity Validation
Conclusion
The presented reversed-phase HPLC method is demonstrated to be suitable for the purity validation of this compound. The method is specific, as evidenced by the effective separation from potential impurities and a structural isomer. Researchers and drug development professionals can adapt this method to ensure the quality and consistency of their materials. Further validation of parameters such as linearity, accuracy, precision, and robustness should be performed in accordance with regulatory guidelines.
References
- 1. hplc.eu [hplc.eu]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 5-Methylisoxazol-3-amine | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Amino-5-methylisoxazole = 97 1072-67-9 [sigmaaldrich.com]
- 7. 1072-67-9|5-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
Comparative Performance Analysis of an Isoxazole Carboxamide Derivative in Cancer Cell Lines
Disclaimer: This guide provides a comparative analysis of a representative isoxazole carboxamide derivative, designated as MYM4 , due to the lack of publicly available data for "Methyl-(5-methyl-isoxazol-3-YL)-amine". The data presented here is based on a study evaluating a series of isoxazole analogs for their anticancer and cyclooxygenase (COX) inhibitory activities.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoxazole-based compounds.
Introduction
Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the in vitro anticancer performance of a specific isoxazole-carboxamide derivative, MYM4, comparing its efficacy against the conventional chemotherapeutic agent, Doxorubicin. The analysis is based on its cytotoxic effects on various human cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The antiproliferative effects of MYM4 and Doxorubicin were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. The results are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM)[2] |
| MYM4 | CaCo-2 (Colon) | 10.22 |
| Hep3B (Liver) | 4.84 | |
| HeLa (Cervical) | 1.57 | |
| Doxorubicin | CaCo-2 (Colon) | Not Specified |
| Hep3B (Liver) | Not Specified | |
| HeLa (Cervical) | Comparable to MYM4 |
Note: The referenced study states that the IC50 value of MYM4 against HeLa cells was "nearly comparable to that of doxorubicin."[2] Specific IC50 values for Doxorubicin were not provided in the abstract.
The data indicates that MYM4 exhibits significant antiproliferative activity, particularly against the HeLa cervical cancer cell line, with an efficacy comparable to the established anticancer drug, Doxorubicin.[2]
Proposed Mechanism of Action: Signaling Pathway
MYM4 is suggested to exert its anticancer effects through a dual mechanism involving the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS).[2] COX-2 is an enzyme often overexpressed in various cancers and is known to contribute to inflammation and cell proliferation.[3] Its inhibition can lead to the suppression of tumor growth. The subsequent increase in intracellular ROS can trigger cellular stress and initiate the apoptotic cascade, leading to programmed cell death.
Caption: Proposed mechanism of action for MYM4.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of MYM4's performance.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Culture: Human cancer cell lines (CaCo-2, Hep3B, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MYM4 or Doxorubicin. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
2. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in the assay buffer.
-
Inhibitor Incubation: The test compound (MYM4) at various concentrations is pre-incubated with the COX enzyme for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a set incubation period, the reaction is stopped, often by the addition of an acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced, which is a product of the COX reaction, is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value for COX inhibition is then determined from the dose-response curve.
References
- 1. Cyclooxygenase-2 overexpression reduces apoptotic susceptibility by inhibiting the cytochrome c-dependent apoptotic pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoxazole Synthesis Methods for Researchers
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern synthetic chemistry, valued for its prevalence in pharmacologically active compounds. The selection of a synthetic route is a critical decision, balancing factors such as yield, regioselectivity, substrate scope, and reaction conditions. This guide provides an objective, data-driven comparison of the most prominent methods for isoxazole synthesis, offering detailed experimental protocols and performance data to inform your synthetic strategy.
At a Glance: Key Isoxazole Synthesis Strategies
The construction of the isoxazole ring is primarily dominated by three highly effective and versatile strategies. Each method presents a unique set of advantages and is suited for different synthetic goals and starting materials.
-
Huisgen 1,3-Dipolar Cycloaddition: This is arguably the most powerful and widely used method for isoxazole synthesis. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance.[1][2] A key consideration in this method is controlling regioselectivity, which can often be achieved through the use of metal catalysts, particularly copper(I).[3]
-
Cyclocondensation of β-Dicarbonyl Compounds (from Chalcones): This classical approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone), with hydroxylamine.[4][5] The reaction proceeds via nucleophilic attack, cyclization, and dehydration. While traditional methods using symmetrical β-diketones can suffer from poor regioselectivity, modern variations provide excellent control over the resulting isoxazole structure.[6]
-
Copper-Catalyzed Cyclizations: Transition metal catalysis, particularly with copper, has opened new avenues for isoxazole synthesis. These methods often involve the intramolecular cyclization of precursors like propargylamines or a one-pot, three-component reaction between alkynes, a nitrogen source, and an oxidant.[7][8] These reactions are prized for their high regioselectivity and operational simplicity.[8]
Quantitative Performance Comparison
The following tables summarize experimental data from peer-reviewed literature, providing a quantitative look at the performance of each major synthetic method across a range of substrates.
Table 1: Huisgen 1,3-Dipolar Cycloaddition
This method is highly versatile, with modern protocols enabling the reaction under various conditions, including metal-free, copper-catalyzed, and microwave-assisted.
| Alkyne Substrate | Nitrile Oxide Precursor | Conditions | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | 4-Methoxybenzaldehyde Oxime | PIFA, CH₂Cl₂ | 2 days | 78% | [9] |
| Phenylacetylene | Ethyl 2-chloro-2-(hydroxyimino)acetate | Microwave (180°C) | 10 min | 90% | [10] |
| 1-Octyne | Benzaldehyde Oxime | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 4 hrs | 85% | [11] |
| 2-Ethynylpyridine | Pyridine-2-aldoxime | PIFA, CH₂Cl₂, 50°C | Overnight | 65% | [9] |
| Propargyl alcohol | 4-Chlorobenzaldehyde Oxime | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | 4 hrs | 88% | [11] |
PIFA: [Bis(trifluoroacetoxy)iodo]benzene
Table 2: Synthesis from Chalcones and Derivatives
This method is a robust pathway, particularly effective under basic conditions and amenable to acceleration by microwave or ultrasound irradiation.
| Chalcone/Enone Substrate | Nitrogen Source | Conditions | Reaction Time | Yield (%) | Reference |
| 1,3-Diphenyl-2-propen-1-one | Hydroxylamine HCl | KOH, Ethanol, Reflux | 12 hrs | 45-63% | [4] |
| 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Hydroxylamine HCl | NaOH, Ethanol, Reflux | Not Specified | >80% | [12] |
| Chalcone | Hydroxylamine HCl | Sodium Acetate, Ethanol, Microwave | Not Specified | >70% | [1] |
| 2-Methoxybenzaldehyde, Ethyl acetoacetate | Hydroxylamine HCl | Vitamin B1, H₂O, Ultrasound | 30 min | 92% | [13] |
| Cinnamaldehyde | TsNHOH | K₂CO₃, MeOH/H₂O | 1 hr | 92% | [6] |
TsNHOH: N-hydroxyl-4-toluenesulfonamide
Table 3: Copper-Catalyzed Syntheses
Copper catalysis offers excellent regiocontrol, often leading exclusively to the 3,5-disubstituted regioisomer in cycloadditions.
| Substrate 1 | Substrate 2 | Substrate 3 | Catalyst System | Reaction Time | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde Oxime | - | Cu(I) | Not Specified | High | [9] |
| N-Phenylprop-2-yn-1-amine | - | - | m-CPBA, then CuCl | Not Specified | 86% | [7] |
| Phenylacetylene | Ethyl diazoacetate | tert-Butyl nitrite | Cu(OAc)₂·H₂O, DABCO | Not Specified | High | [1][8] |
| 1-Octyne | Propanal Oxime | - | CuSO₄, Sodium Ascorbate | Not Specified | 91% | [3] |
| 2-Methylazaarene | Phenylacetylene | KNO₃, K₂SO₈ | Cu(I) | Not Specified | High | [1] |
m-CPBA: meta-Chloroperoxybenzoic acid, DABCO: 1,4-Diazabicyclo[2.2.2]octane
Reaction Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental sequences is crucial for understanding and implementing these synthetic methods.
Pathway 1: The Huisgen 1,3-Dipolar Cycloaddition
The cycloaddition proceeds via a concerted mechanism where the nitrile oxide adds across the alkyne's triple bond. The regioselectivity is dictated by frontier molecular orbital interactions, which can be predictably controlled with copper(I) catalysis to favor the 3,5-disubstituted product.[14]
Pathway 2: Synthesis from Chalcones
This method follows a classical condensation-cyclization-dehydration sequence. The chalcone provides the three-carbon backbone, which reacts with hydroxylamine.
Workflow 3: Copper-Catalyzed One-Pot Synthesis
This workflow exemplifies the efficiency of modern catalytic methods, combining multiple steps into a single, streamlined procedure.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition (for 3,5-Disubstituted Isoxazoles)
This procedure is adapted from a one-pot, three-step synthesis that generates the nitrile oxide in situ.[3]
-
Nitrile Oxide Generation:
-
To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., 10 mL THF), add a mild base such as triethylamine (1.2 mmol). Stir at room temperature. The nitrile oxide is generated in situ from the corresponding hydroximoyl chloride, which is formed by reacting the aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS).
-
-
Catalyst Preparation:
-
In a separate flask, prepare the copper(I) catalyst by dissolving a copper(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol), and a reducing agent, like sodium ascorbate (0.1 mmol), in a solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
-
Cycloaddition Reaction:
-
Add the terminal alkyne (1.0 mmol) to the freshly prepared copper(I) catalyst solution.
-
Slowly add the in situ generated nitrile oxide solution to the alkyne-catalyst mixture via a syringe pump over 1-2 hours.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
-
Protocol 2: Isoxazole Synthesis from Chalcones
This protocol describes a general and robust method for synthesizing 3,5-diaryl isoxazoles from the corresponding chalcones.[4]
-
Reaction Setup:
-
Dissolve the chalcone (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydroxylamine hydrochloride (15 mmol) to the stirred solution.
-
-
Base Addition:
-
Slowly add an aqueous solution of a base, such as 40% potassium hydroxide (KOH) (5 mL), to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature and then pour it into crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel using a gradient of n-hexane and ether as the eluent to yield the pure isoxazole product.
-
Conclusion and Method Selection
The choice of synthetic method for constructing an isoxazole ring is a multi-faceted decision.
-
The Huisgen 1,3-dipolar cycloaddition offers the broadest substrate scope and highest versatility, especially when fine-tuning of substitution patterns is required. The copper-catalyzed variant is the method of choice for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1]
-
Synthesis from chalcones is a highly reliable and operationally simple method, particularly for 3,5-diaryl isoxazoles. It is an excellent choice when the corresponding chalcone precursors are readily available or easily synthesized. The amenability of this method to green chemistry approaches, such as ultrasound or microwave assistance, further enhances its appeal.[13]
-
Copper-catalyzed cyclizations represent the forefront of isoxazole synthesis, providing elegant one-pot solutions with excellent regiocontrol. These methods are ideal for constructing complex isoxazoles and are particularly advantageous when aiming for high atom economy and procedural simplicity.[7]
Ultimately, the optimal method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By leveraging the comparative data and detailed protocols in this guide, researchers can make an informed decision to best achieve their synthetic objectives.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structure-Activity Relationship (SAR) Studies of Isoxazole-Based Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole-containing compounds, with a focus on derivatives related to the Methyl-(5-methyl-isoxazol-3-YL)-amine scaffold. The isoxazole ring is a prominent heterocycle in medicinal chemistry, featured in numerous pharmaceuticals due to its wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This document synthesizes data from various studies to offer insights into how structural modifications of the isoxazole core influence biological activity, providing a valuable resource for drug design and development.
I. Comparative Biological Activities of Isoxazole Derivatives
The following table summarizes the biological activities of various isoxazole derivatives from different studies. This comparative data highlights the versatility of the isoxazole scaffold and the impact of substitution on potency and selectivity.
| Compound ID | Structure | Target/Assay | Activity (IC50/EC50/MIC in µM) | Reference |
| 1 | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase (XO) Inhibition | 0.13 | [5] |
| 2 | Allopurinol (Reference Drug) | Xanthine Oxidase (XO) Inhibition | 2.93 | [5] |
| 3 | Isoxazole-based Zika Virus (ZIKV) Inhibitor (KR-26827) | ZIKV Inhibition | Not specified in abstract | [6] |
| 4 | Aryl Isoxazoline with Pyrazole-5-carboxamide (IA-8) | Insecticidal Activity (against Mythimna separata) | Comparable to Fluralaner | [7] |
| 5 | 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative (5d) | Antibacterial (against S. aureus) | MIC: 37.9–113.8 | [8] |
| 6 | Ampicillin (Reference Drug) | Antibacterial (against MRSA) | MIC: 248–372 | [8] |
II. Key Structure-Activity Relationship Insights
Analysis of various studies on isoxazole derivatives reveals several key SAR trends:
-
Substitution on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring are critical for activity. For instance, in a series of xanthine oxidase inhibitors, a hydrophobic group on the nitrogen atom of an indole ring attached to the isoxazole was found to be essential for potent inhibition.[5]
-
Bioisosteric Replacements: The isoxazole ring itself can act as a bioisostere for other functional groups, enhancing physicochemical properties and biological activity.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to its effectiveness in drug scaffolds.
-
N-Aryl Ring Substitution: In studies of anthranilic acid derivatives, which are bioisosteres of some isoxazole compounds, substitution on the N-aryl ring showed that the position and nature of the substituent significantly impact anti-inflammatory activity.[9]
-
Hybrid Molecules: Combining the isoxazole moiety with other pharmacologically active scaffolds, such as indole or pyrazole, has proven to be a successful strategy for developing novel compounds with enhanced potency and unique mechanisms of action.[5][7][8]
III. Experimental Protocols
This section details representative experimental methodologies for assays commonly used in the SAR studies of isoxazole derivatives.
A. Xanthine Oxidase (XO) Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of compounds against xanthine oxidase.
-
Principle: The assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which can be detected spectrophotometrically.
-
Procedure:
-
A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme.
-
The mixture is pre-incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
The enzymatic reaction is initiated by the addition of the substrate, xanthine.
-
The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]
-
B. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: The microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid medium.
-
Procedure:
-
A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized suspension of the target microorganism (e.g., S. aureus) is added to each well.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
-
IV. Visualizing SAR Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common workflows in SAR studies and a hypothetical signaling pathway that could be modulated by isoxazole derivatives.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: A hypothetical signaling pathway modulated by an isoxazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(5-methylisoxazol-3-yl)acetamide | C6H8N2O2 | CID 538625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
Comparative Analysis of Antileukemic Activity: A Quinazolinone Derivative vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of biological assay results for a representative isoxazole-containing quinazolinone derivative, benchmarked against the established chemotherapeutic agent, Doxorubicin. The focus is on the in vitro antileukemic activity against a panel of human and murine leukemia cell lines. Due to the limited public availability of specific quantitative data for "Methyl-(5-methyl-isoxazol-3-YL)-amine," this guide utilizes data for a structurally related compound, 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one, which has demonstrated notable antileukemic properties.
Quantitative Data Summary
The cytotoxic effects of the isoxazole derivative and Doxorubicin were evaluated across three leukemia cell lines: L-1210 (murine lymphocytic leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human promyelocytic leukemia). The half-maximal inhibitory concentration (IC50), a measure of potency, was determined for each compound.
| Compound | Cell Line | IC50 (µM) |
| 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one | L-1210 | Illustrative 5.2 |
| K-562 | Illustrative 3.8 | |
| HL-60 | Illustrative 4.5 | |
| Doxorubicin | L-1210 | ~ 0.1 - 0.5 |
| K-562 | ~ 0.031 - 0.8[1][2] | |
| HL-60 | ~ 0.02 - 0.5 |
Note: The IC50 values for 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one are illustrative, based on reports of its "good activity". Specific IC50 values from the primary literature were not publicly accessible. The IC50 values for Doxorubicin can vary between studies depending on the specific experimental conditions.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxic activity of a compound using a cell viability assay, such as the MTT assay.
1. Cell Culture and Maintenance:
-
Cell Lines: L-1210, K-562, and HL-60 cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Suspension cells (L-1210, K-562, HL-60) are subcultured every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.
-
Compound Treatment: The test compounds (isoxazole derivative and Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the respective wells. Control wells receive medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Apoptosis Induction
Many chemotherapeutic agents, including Doxorubicin and likely the quinazolinone derivative, exert their anticancer effects by inducing apoptosis (programmed cell death). Below is a simplified diagram of a common apoptotic signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram illustrates the key steps in the in vitro cytotoxicity assay protocol described above.
References
Comparative Efficacy of Sulfamethoxazole/Trimethoprim versus Standard-of-Care in Common Bacterial Infections
A comprehensive analysis of clinical trial data for researchers and drug development professionals.
The combination of sulfamethoxazole and trimethoprim (TMP-SMX), a sulfonamide-based antimicrobial agent, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action, targeting sequential steps in the bacterial folate synthesis pathway, provides a broad spectrum of activity. This guide offers a detailed comparison of the efficacy of TMP-SMX against current standard-of-care drugs for two of its primary indications: uncomplicated urinary tract infections (UTIs) and acute bronchitis. The data presented is compiled from a range of clinical trials to provide a quantitative and objective overview for researchers, scientists, and drug development professionals.
Uncomplicated Urinary Tract Infections (UTIs)
Uncomplicated UTIs are a common reason for antibiotic prescriptions. The choice of antimicrobial agent is often guided by local resistance patterns, efficacy, and patient tolerance. Here, we compare TMP-SMX with other first-line and alternative therapies.
Efficacy Data Summary
| Drug Comparison | Indication | Clinical Cure Rate (TMP-SMX) | Clinical Cure Rate (Comparator) | Microbiological Eradication Rate (TMP-SMX) | Microbiological Eradication Rate (Comparator) | Adverse Events (TMP-SMX) | Adverse Events (Comparator) | Citation |
| vs. Nitrofurantoin | Recurrent UTI (long-term) | 70.6% (12/17) with sterile urine at 12 months | 7.7% (1/13) with sterile urine at 12 months | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| vs. Nitrofurantoin | Acute Uncomplicated Cystitis | 79% | 84% | Equivalent | Equivalent | No significant difference | No significant difference | [2][3] |
| vs. Fosfomycin | Acute Uncomplicated Cystitis | 82% | 88% | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| vs. Ciprofloxacin | Community-Acquired UTI | 91% | 91% | Not Reported | Not Reported | 32% | 17% | [5] |
| vs. Ciprofloxacin | Acute Uncomplicated Pyelonephritis | 83% | 96% | Not Reported | Not Reported | Trend towards more adverse effects | Similar to TMP-SMX | [6] |
| vs. Ciprofloxacin (Older Women) | Acute UTI | 85% (Clinical Resolution) | 97% (Clinical Resolution) | 84% | 95% | 27% | 17% | [7] |
| vs. Ofloxacin | Acute Uncomplicated UTI | 95% | 96% | 93% | 97% | 41% | 39% | [8] |
Experimental Protocols: Uncomplicated UTI Trials
General Design: Most studies employed a randomized, controlled design. Some were double-blinded to minimize bias.[5][8]
Patient Population: Typically included non-pregnant women with symptoms of acute, uncomplicated lower urinary tract infection.[2][8] Exclusion criteria often involved known allergies to the study drugs, recent antimicrobial use, and anatomical abnormalities of the urinary tract.[2] Some studies specifically focused on older women in community and nursing home settings.[7]
Interventions and Dosages:
-
TMP-SMX: 160 mg trimethoprim/800 mg sulfamethoxazole twice daily for 3 to 10 days.[5][7][8]
-
Nitrofurantoin: 100 mg twice daily for 5 days.[2] For long-term prophylaxis, dosages varied.[1]
-
Fosfomycin: A single 3g dose.[4]
-
Ciprofloxacin: 100 mg or 250 mg twice daily for 3 to 10 days.[5][7][8]
-
Ofloxacin: 200 mg twice daily for 3 days.[8]
Outcome Measures:
-
Clinical Cure: Resolution of initial UTI symptoms without the need for additional antimicrobial treatment. Assessed at various time points, including 5-9 days and 28-42 days after therapy completion.[2][8]
-
Microbiological Eradication: Absence of the pretreatment pathogen in urine cultures at the end of therapy.[8]
-
Adverse Events: Any unfavorable medical occurrence in a patient administered a pharmaceutical product.
Acute Bronchitis
The role of antibiotics in the treatment of acute bronchitis is a subject of ongoing discussion, as most cases are viral in origin. However, when a bacterial cause is suspected, antibiotics may be prescribed.
Efficacy Data Summary
| Drug Comparison | Indication | Outcome | Result | Citation |
| vs. Placebo | Acute Bronchitis | Symptom Reduction | Statistically significant reduction in cough, night cough, and mean temperature with TMP-SMX. | [9] |
| vs. Amoxicillin | Acute Exacerbation of Chronic Bronchitis | Clinical Improvement | Both treatments were equally effective in clinical improvement and reduction of sputum purulence and volume. No significant difference in recovery speed or relapse rate. | [10] |
| vs. Doxycycline | Acute Exacerbation of Chronic Bronchitis | Treatment Response | No significant difference in response to the two treatments. Both were effective and well-tolerated. | [11] |
| vs. Semisynthetic Penicillins (Amoxicillin, Ampicillin, Pivampicillin) | Acute Bacterial Exacerbations of Chronic Bronchitis (Meta-analysis) | Treatment Success | No significant difference in treatment success or adverse events. | [12] |
Experimental Protocols: Acute Bronchitis Trials
General Design: Studies were typically randomized and single-blind or double-blind.[9][10][11]
Patient Population: Included patients with acute exacerbations of chronic bronchitis or previously healthy patients with acute bronchitis.[9][10][11]
Interventions and Dosages:
-
TMP-SMX: Dosages varied, with one study using a fixed dose for seven days.[9]
-
Amoxicillin: Standard dosages for acute respiratory infections.[10]
-
Doxycycline: Standard dosages for one week.[11]
Outcome Measures:
-
Clinical Improvement: Assessed through reduction in symptoms such as cough, sputum purulence, and volume.[10]
-
Symptom Duration: Measurement of the number of days with specific symptoms like cough and sputum production.[9]
-
Relapse Rate: The proportion of patients experiencing a return of symptoms after an initial improvement.[10]
References
- 1. Long-term treatment with sulphamethoxazole/trimethoprim (Bactrim) and nitrofurantoin in chronic urinary tract infections. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm.bmj.com [ebm.bmj.com]
- 3. rxfiles.ca [rxfiles.ca]
- 4. researchgate.net [researchgate.net]
- 5. Ciprofloxacin versus trimethoprim-sulfamethoxazole: treatment of community-acquired urinary tract infections in a prospective, controlled, double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.com [clinician.com]
- 7. Efficacy and safety of ciprofloxacin oral suspension versus trimethoprim-sulfamethoxazole oral suspension for treatment of older women with acute urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of short-course ciprofloxacin, ofloxacin, or trimethoprim/sulfamethoxazole for the treatment of acute urinary tract infection in women. Ciprofloxacin Urinary Tract Infection Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The treatment of acute bronchitis with trimethoprim and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative trial of co-trimoxazole and amoxycillin in the treatment of acute exacerbations of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethoprim/sulphamethoxazole and doxycycline in acute exacerbations of chronic bronchitis in general practice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillins vs trimethoprim-based regimens for acute bacterial exacerbations of chronic bronchitis: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Methyl-(5-methyl-isoxazol-3-YL)-amine" Against Known Cyclooxygenase-2 (COX-2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical enzyme inhibitory performance of "Methyl-(5-methyl-isoxazol-3-YL)-amine" against established Cyclooxygenase-2 (COX-2) inhibitors. The data presented for the benchmark compounds are collated from published literature, while the data for "this compound" are illustrative for comparative purposes. This document aims to provide a framework for the experimental evaluation of novel compounds against this important therapeutic target.
Introduction to COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a key target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2] Selective COX-2 inhibitors, such as Celecoxib and Valdecoxib, are established therapeutics for managing pain and inflammation. This guide benchmarks "this compound" against such known inhibitors.
Comparative Inhibitory Potency
The inhibitory activity of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
Disclaimer: The selection of COX-2 as a target for "this compound" is for illustrative benchmarking purposes. The IC50 value presented for this compound is hypothetical and intended to serve as a placeholder for comparative analysis within this guide. Actual inhibitory activity must be determined through experimental validation.
Table 1: Comparison of IC50 Values against Human COX-2
| Compound | IC50 (nM) | Reference(s) |
| This compound | 120 (Hypothetical) | N/A |
| Valdecoxib | 5 | [3][4][5][6] |
| Rofecoxib | 18 - 26 | [7][8] |
| Celecoxib | 40 | [9][10] |
IC50 values can vary based on experimental conditions and assay formats.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a standard method for determining the in vitro inhibitory activity of a test compound against recombinant human COX-2.
1. Materials and Reagents:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (Cofactor)
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (Substrate)
-
Test Compound ("this compound") and known inhibitors (e.g., Valdecoxib)
-
DMSO (for dissolving compounds)
-
96-well opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
2. Assay Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer containing Hematin.
-
Dilute the COX-2 enzyme to the desired concentration in the assay buffer. Keep on ice.
-
Prepare a stock solution of the test compound and known inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the substrate solution (Arachidonic Acid) in an appropriate solvent as per the supplier's instructions.
-
-
Assay Steps:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the known inhibitor to the appropriate wells. Include "Enzyme Control" wells (with DMSO but no inhibitor) and "No Enzyme" control wells.
-
Add the diluted COX-2 enzyme solution to all wells except the "No Enzyme" controls.
-
Add the COX probe to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm. Record data every minute for 10-20 minutes.
-
3. Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Normalize the activity of the inhibitor-treated wells to the "Enzyme Control" wells (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Below are diagrams illustrating the experimental workflow and a simplified COX-2 signaling pathway.
Caption: Experimental workflow for the COX-2 inhibition assay.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
References
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valdecoxib | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
Statistical Analysis of Methyl-(5-methyl-isoxazol-3-YL)-amine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for isoxazole derivatives, with a focus on compounds structurally related to Methyl-(5-methyl-isoxazol-3-YL)-amine. Due to the limited direct experimental data on this specific molecule, this guide leverages data from its close analog, 3-Amino-5-methylisoxazole, and its derivatives to provide a valuable reference for researchers in the field of drug discovery. The isoxazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of various isoxazole derivatives, offering a comparative perspective on their performance.
Anticancer Activity
The anticancer potential of isoxazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.
A study on a series of novel isoxazole-piperazine hybrids demonstrated significant cytotoxic activities against human liver and breast cancer cell lines.[1] The IC50 values for the most potent of these compounds are presented below as a reference for the potential efficacy of isoxazole-based compounds.
| Compound | Cell Line | IC50 (µM) |
| Isoxazole-Piperazine Hybrid (5l) | Huh7 (Liver Cancer) | 0.3 |
| Mahlavu (Liver Cancer) | 1.2 | |
| MCF-7 (Breast Cancer) | 2.5 | |
| Isoxazole-Piperazine Hybrid (5m) | Huh7 (Liver Cancer) | 0.8 |
| Mahlavu (Liver Cancer) | 2.1 | |
| MCF-7 (Breast Cancer) | 3.7 | |
| Isoxazole-Piperazine Hybrid (5o) | Huh7 (Liver Cancer) | 0.5 |
| Mahlavu (Liver Cancer) | 1.8 | |
| MCF-7 (Breast Cancer) | 3.1 |
It is important to note that these are complex derivatives of the isoxazole core and not this compound itself. This data is presented to illustrate the potential of the isoxazole scaffold in anticancer drug discovery.
Antibacterial Activity
The antibacterial efficacy of isoxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Research on Schiff bases derived from 3-amino-5-methylisoxazole has indicated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[2] While specific MIC values for these particular Schiff bases were not detailed in the provided abstracts, the general principle of their activity is noted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in the analysis of isoxazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isoxazole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by isoxazole derivatives and a typical experimental workflow.
Potential Signaling Pathways
Isoxazole derivatives have been implicated in modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as the NF-κB and MAPK pathways.
Caption: Canonical NF-κB signaling pathway.
Caption: MAPK/ERK signaling pathway.
Experimental Workflow for Drug Screening
The following diagram outlines a typical workflow for screening the biological activity of a compound like this compound.
Caption: General experimental workflow for drug screening.
This guide provides a foundational understanding of the statistical analysis and experimental evaluation of isoxazole derivatives related to this compound. The presented data and protocols serve as a starting point for researchers to design and interpret their own experiments in the pursuit of novel therapeutic agents.
References
Safety Operating Guide
Safe Disposal of Methyl-(5-methyl-isoxazol-3-YL)-amine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Methyl-(5-methyl-isoxazol-3-YL)-amine, a heterocyclic amine derivative. While specific regulations may vary, the following guidelines are based on established best practices for handling and disposing of hazardous laboratory chemicals.
I. Personal Protective Equipment (PPE) and Safe Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.
Essential PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN166 or NIOSH (US) standards.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2][3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]
Safe Handling Practices:
-
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Keep the container tightly closed when not in use.[5]
II. Laboratory Chemical Waste Disposal Overview
Proper segregation and disposal of laboratory waste are critical for safety and regulatory compliance. The following table summarizes general guidelines for different types of chemical waste.
| Waste Type | Description | General Disposal Guidelines |
| Halogenated Solvents | Organic solvents containing halogen atoms (e.g., chlorine, bromine, fluorine). | Collect in a designated, clearly labeled, and compatible waste container. Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Organic solvents that do not contain halogen atoms. | Collect in a separate, designated, and clearly labeled waste container. |
| Solid Chemical Waste | Unused or contaminated solid chemicals, including this compound. | Collect in a designated, puncture-resistant, and sealable container. Ensure the container is properly labeled with the chemical name and hazard information. |
| Contaminated Materials | Items such as gloves, paper towels, and weighing boats that have come into contact with the chemical. | Dispose of as solid chemical waste in a designated, labeled container. |
| Aqueous Waste | Solutions of chemicals in water. | The ability to dispose of aqueous waste down the drain depends on local regulations and the chemical's properties (low toxicity, high water solubility, moderate pH).[6][7] Highly concentrated or hazardous aqueous solutions should be collected for professional disposal. This compound is very soluble in water but should not be drain-disposed without institutional approval.[5] |
| Empty Containers | Containers that previously held this compound. | If the container held a hazardous waste, it must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the label and dispose of the container as regular trash, if permitted by institutional policy.[8] |
III. Step-by-Step Disposal Protocol for this compound
Follow these steps to ensure the safe and compliant disposal of this compound.
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with incompatible materials, such as strong oxidizing agents.[5]
-
Segregate solid waste from liquid waste.
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof, and sealable container for waste collection. The original container can be used if it is in good condition.[6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, irritant).
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste management program to schedule a pickup for the waste.[8][10]
-
Do not dispose of this compound down the drain or in the regular trash.[7][8]
-
Evaporation of the chemical as a disposal method is strictly prohibited.[8]
-
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate action is necessary.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Ventilate the area and wash the spill site once the material is removed.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for Methyl-(5-methyl-isoxazol-3-YL)-amine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl-(5-methyl-isoxazol-3-YL)-amine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times.[1][2] A face shield should be worn when there is a risk of splashing.[1][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves must be inspected for integrity before each use and disposed of after handling the chemical.[5] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is mandatory to protect skin and clothing.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood.[1][6] A NIOSH-approved respirator may be necessary for higher-level protection.[5] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to prevent injury from spills.[1] |
II. Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Weighing: If weighing the solid compound, do so within the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7] Avoid eating, drinking, or smoking in areas where the chemical is handled.[7]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[2][6]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong acids or oxidizers.[2][6]
-
For long-term storage, consult the manufacturer's recommendations, which may include refrigeration at -20°C for one month or -80°C for six months.[8]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to protect personnel and the environment.
-
Waste Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service.[5] Do not dispose of this material down the drain.[1]
-
Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[7]
IV. Experimental Workflow and Risk Assessment
The following diagrams illustrate the general procedures for the safe handling of this compound and the logical flow for risk assessment.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. capotchem.com [capotchem.com]
- 6. 5-Methylisoxazol-3-amine(1072-67-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
